molecular formula C20H23NO4 B1679034 Lauroscholtzine CAS No. 2169-44-0

Lauroscholtzine

货号: B1679034
CAS 编号: 2169-44-0
分子量: 341.4 g/mol
InChI 键: ZFLRVRLYWHNAEC-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyllaurotetanine has been reported in Aconitum sanyoense, Litsea glutinosa, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRVRLYWHNAEC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176073
Record name N-Methyllaurotetanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-44-0
Record name N-Methyllaurotetanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyllaurotetanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyllaurotetanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyllaurotetanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyllaurotetanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLDINE 2-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11558LRZ50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Lauroscholtzine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroscholtzine, also known by its synonym N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action. The primary pharmacological activity identified for this compound is its agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the central nervous system for the modulation of mood and anxiety. Additionally, preliminary evidence suggests potential roles in inflammatory pathways, as well as cardiovascular, antiviral, and antibacterial activities, though these are less characterized. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound acts as an agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As an agonist, this compound binds to and activates the 5-HT1A receptor, mimicking the effects of the endogenous neurotransmitter serotonin. This interaction initiates a cascade of intracellular signaling events that are believed to underlie its pharmacological effects.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for the interaction of this compound with serotonin receptors and its functional activity in cellular assays.

ParameterValueReceptor/Assay SystemReference
Ki 85 nM or 314 nMHuman 5-HT1A Receptor(Madapa and Harding, 2015)
Ki 20 nMHuman 5-HT7 Receptor(Madapa and Harding, 2015)
EC50 12.8 ± 1.1 nMDose-dependent activation in HEK293 cells[2]
IC50 25.1 ± 1.5 nMReduction in TNF-α secretion in activated macrophages[2]
Signaling Pathways

Activation of the 5-HT1A receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits, which in turn modulate multiple downstream effector systems.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can activate the MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.

  • Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate the PI3K/Akt pathway, another critical signaling route involved in cell survival and metabolism.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

Other Potential Mechanisms of Action

While the primary mechanism of action of this compound is 5-HT1A receptor agonism, preliminary reports suggest other biological activities. These are currently less well-characterized, and further research is required to elucidate the precise mechanisms and quantitative parameters.

Anti-inflammatory Effects

This compound has been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in activated macrophages, with an IC50 of 25.1 ± 1.5 nM.[2] This suggests a potential role for this compound in modulating inflammatory responses.

Cardiovascular, Antiviral, and Antibacterial Activities

Some literature suggests that this compound may possess cardiovascular (cardiac depressant, hypotensive), anti-poliovirus, and antibacterial activities. However, specific quantitative data (e.g., EC50, IC50, MIC values) and detailed mechanistic studies for these effects are not yet available in the public domain.

Experimental Protocols

The following sections provide detailed methodologies for the key types of experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (5-HT1A Receptor)

This protocol describes a representative method for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific Binding Control: 10 µM 5-HT (Serotonin).

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Assay Setup: Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and 10 µM 5-HT.

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_plates Prepare 96-well plates: Total Binding, Non-specific Binding, Competitive Binding start->prepare_plates add_reagents Add Radioligand ([³H]8-OH-DPAT) and Cell Membranes (h5-HT1A) prepare_plates->add_reagents add_competitor Add varying concentrations of this compound add_reagents->add_competitor incubate Incubate at 25°C for 60 min add_competitor->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end TNF_alpha_Secretion_Assay_Workflow start Start: Culture Macrophages seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatants incubate->collect elisa Perform TNF-α ELISA collect->elisa read_plate Measure absorbance elisa->read_plate analyze Data Analysis: Calculate IC50 read_plate->analyze end End: Determine Inhibitory Potency analyze->end

References

Lauroscholtzine: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroscholtzine, a bioactive aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community for its pharmacological properties, notably its activity as a 5-HT1A receptor agonist. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic pathway. Quantitative data is presented to inform on expected yields, and detailed diagrams are provided to illustrate key experimental and biological processes. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is primarily found in plants of the Thalictrum genus, belonging to the Ranunculaceae family. The most prominently cited source for this alkaloid is Thalictrum revolutum .[1] While a comprehensive screening of all Thalictrum species for this compound has not been exhaustively reported, the genus is well-known for producing a rich diversity of aporphine and other isoquinoline (B145761) alkaloids. Researchers investigating novel sources of this compound should consider other species within the Thalictrum genus as promising candidates for exploration.

Extraction and Isolation of this compound

The extraction of this compound, as with other alkaloids from plant matrices, involves a multi-step process to separate the target compound from a complex mixture of primary and secondary metabolites. The following protocol is a generalized methodology based on established techniques for alkaloid extraction from Thalictrum species.

General Experimental Workflow

The overall process for obtaining pure this compound from its natural source involves extraction of total alkaloids, followed by chromatographic separation and purification.

G plant_material Plant Material (e.g., Thalictrum revolutum) extraction Acid-Base Extraction of Total Alkaloids plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, TLC, HPLC) crude_extract->chromatography isolated_this compound Isolated this compound chromatography->isolated_this compound analysis Spectroscopic Analysis (NMR, MS) isolated_this compound->analysis pure_this compound Pure this compound analysis->pure_this compound

Figure 1: General workflow for the extraction and isolation of this compound.
Detailed Experimental Protocol: Extraction of Total Alkaloids

This protocol is adapted from a method for extracting total alkaloids from Thalictrum delavayi and can be optimized for Thalictrum revolutum.[2]

  • Plant Material Preparation: The plant material (e.g., roots, whole plant) is dried and ground into a fine powder to increase the surface area for extraction.

  • Acidic Extraction: The powdered plant material is macerated with a dilute acid solution (e.g., 0.8% hydrochloric acid) at a solid-to-liquid ratio of 1:12.[2] This step protonates the alkaloids, converting them into their salt form, which is soluble in the aqueous acidic solution.

  • Sonication: The mixture is subjected to sonication for approximately 54 minutes to enhance the extraction efficiency by disrupting cell walls.[2]

  • Filtration and Basification: The acidic extract is filtered to remove solid plant debris. The filtrate is then basified with a suitable base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which has lower solubility in water.

  • Liquid-Liquid Extraction: The basified aqueous solution is then subjected to liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform (B151607), dichloromethane). The free base alkaloids will partition into the organic layer. This step is repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Protocol: Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. Chromatographic techniques are essential for this purpose.

  • Column Chromatography: The crude extract is first subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for example, a mixture of chloroform and methanol, is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column chromatography and to identify fractions containing compounds with similar retention factors (Rf) to a this compound standard, if available. A suitable solvent system for TLC of aporphine alkaloids can be developed, often consisting of a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier (e.g., chloroform:methanol:ammonia).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid or formic acid. The elution can be isocratic or a gradient, depending on the complexity of the fraction.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature detailing the yield of this compound from Thalictrum revolutum or other plant sources. However, a study on the optimization of total alkaloid extraction from Thalictrum delavayi reported a yield of 2.46% for the crude total alkaloid extract under optimized conditions.[2] It is important to note that the percentage of this compound within this total alkaloid extract will be a fraction of this value and needs to be determined through quantitative analysis techniques such as HPLC-UV or LC-MS.

ParameterValueSource SpeciesReference
Total Alkaloid Yield 2.46%Thalictrum delavayi

Biosynthesis of this compound

This compound is an aporphine alkaloid, and its biosynthesis follows the general pathway for this class of compounds, originating from the amino acid L-tyrosine.

G L_Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine L_Tyrosine->Dopamine _4_HPAA 4-Hydroxyphenylacetaldehyde L_Tyrosine->_4_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine _4_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Steps S_Corytuberine (S)-Corytuberine S_Reticuline->S_Corytuberine CYP80G Enzyme Laurotetanine Laurotetanine S_Corytuberine->Laurotetanine O-Methylation/ Demethylation This compound This compound (N-Methyllaurotetanine) Laurotetanine->this compound N-Methylation

Figure 2: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine. A series of enzymatic reactions, including hydroxylations and methylations, convert (S)-norcoclaurine to the key intermediate (S)-reticuline. The characteristic aporphine core is then formed from (S)-reticuline through an intramolecular C-C phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 enzyme of the CYP80G family, to yield (S)-corytuberine. Subsequent O-methylation and/or demethylation steps are presumed to convert (S)-corytuberine to laurotetanine. The final step in the biosynthesis of this compound is the N-methylation of laurotetanine.

Signaling Pathway of this compound at the 5-HT1A Receptor

This compound is an agonist of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound _5HT1A_Receptor 5-HT1A Receptor This compound->_5HT1A_Receptor Binds to G_Protein Gαi/o Protein _5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits ERK ERK/MAPK Pathway G_Protein->ERK Activates cAMP cAMP AC->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) K_Channel->Cellular_Response Leads to Ca_Channel->Cellular_Response Contributes to PKA PKA cAMP->PKA Inhibits activation of PKA->Cellular_Response Modulates ERK->Cellular_Response Modulates

Figure 3: Signaling pathway of this compound at the 5-HT1A receptor.

Upon binding of this compound to the 5-HT1A receptor, the associated inhibitory G-protein (Gαi/o) is activated. This leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The βγ subunits of the G-protein can directly interact with ion channels. They typically activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuron, which is an inhibitory effect. Concurrently, they can inhibit voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.

  • Activation of the ERK/MAPK Pathway: The 5-HT1A receptor can also signal through pathways that activate the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and neuroplasticity.

Conclusion

This technical guide has synthesized the available information on the natural sources, extraction, and biosynthesis of this compound. While Thalictrum revolutum stands out as a primary source, further investigation into other Thalictrum species is warranted. The provided extraction protocol offers a solid foundation for isolating this alkaloid, although further optimization and detailed purification strategies are necessary. The elucidation of the complete biosynthetic pathway and the quantification of this compound in various sources remain key areas for future research. A thorough understanding of these aspects is crucial for the efficient and sustainable development of this compound as a potential therapeutic agent.

References

An In-Depth Technical Guide to Lauroscholtzine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including Corydalis yanhusuo and Thalictrum revolutum.[1] This compound has garnered significant interest within the scientific community for its notable biological activities, primarily as a 5-HT1A receptor agonist and for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known signaling pathways, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a white to off-white powder with the following properties:

PropertyValueSource
Molecular Formula C₂₀H₂₃NO₄[1][2]
Molecular Weight 341.40 g/mol [1][2]
CAS Number 2169-44-0
IUPAC Name (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-olPubChem
Melting Point 158-159 °C
Boiling Point Not experimentally determined.
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, and Acetone (B3395972).
Purity Typically available in purities of 95% to 99%.
logP (predicted) 2.9
Topological Polar Surface Area (TPSA) 51.2 Ų

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, with a molecular ion peak corresponding to its molecular weight. LC-MS analysis has identified the following top 5 peaks for the [M+H]⁺ ion (Precursor m/z: 342.17):

m/zRelative Intensity
280.109894100
311.12820459.92
296.10464557.08
281.11322016.88
297.10864310.95

Data obtained from PubChem.

Infrared (IR) Spectroscopy

Specific FT-IR spectral data for this compound is not widely published. However, based on its chemical structure, the following characteristic absorption peaks would be expected:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl, methylene, and methoxy (B1213986) groups.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the methoxy and phenolic hydroxyl groups.

Experimental Protocols

Isolation of Alkaloids from Corydalis yanhusuo (General Protocol)

This protocol provides a general method for the extraction and isolation of alkaloids from Corydalis yanhusuo, a known source of this compound.

A general workflow for the isolation of alkaloids from Corydalis yanhusuo.

Methodology:

  • Extraction: The dried and powdered tubers of Corydalis yanhusuo are extracted multiple times with 70% aqueous acetone or ethanol (B145695) at room temperature.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified by silica (B1680970) gel column chromatography using a gradient elution system, typically dichloromethane (CH₂Cl₂) with increasing amounts of methanol (B129727) (MeOH).

  • High-Speed Counter-Current Chromatography (HSCCC): For higher purity, fractions containing the target alkaloids can be subjected to HSCCC.

  • Analysis and Identification: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and isolate this compound.

5-HT1A Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of a compound for the 5-HT1A receptor.

Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection ReceptorSource Receptor Source (e.g., Rat Hippocampal Tissue) Homogenization Homogenization in Assay Buffer ReceptorSource->Homogenization Centrifugation Centrifugation Steps Homogenization->Centrifugation MembranePellet Isolated Cell Membranes Centrifugation->MembranePellet Incubation Incubation of Membranes with: - Radioligand (e.g., [3H]8-OH-DPAT) - this compound (test compound) - Non-specific ligand (control) MembranePellet->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting to Measure Bound Radioactivity Washing->Scintillation Analysis Data Analysis (Ki determination) Scintillation->Analysis

A general workflow for a 5-HT1A receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes containing the 5-HT1A receptor are prepared from a suitable source, such as rat hippocampal tissue or a cell line expressing the receptor. This typically involves homogenization and differential centrifugation.

  • Incubation: The prepared membranes are incubated in an assay buffer with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (this compound). A parallel incubation with a high concentration of a non-labeled specific ligand is performed to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data.

Signaling Pathways

5-HT1A Receptor Agonism

This compound is a known agonist of the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins.

GHT1A_Signaling This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor binds and activates G_Protein Gi/o Protein HT1A_Receptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK modulates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt modulates IonChannels Ion Channels (e.g., GIRK) G_Protein->IonChannels activates cAMP cAMP AdenylylCyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates NeuronalActivity Decreased Neuronal Excitability IonChannels->NeuronalActivity

Simplified signaling pathway of 5-HT1A receptor activation by this compound.

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Downstream Kinases: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Furthermore, the βγ-subunits of the G-protein can modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

  • Ion Channel Regulation: The βγ-subunits can also directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which results in decreased neuronal excitability.

Potential Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.

Anti_Inflammatory_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK This compound This compound This compound->IKK may inhibit This compound->MAPKKK may inhibit IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nucleus->Inflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->NFkB can activate

Potential anti-inflammatory mechanisms of this compound.
  • NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex.

  • MAPK Pathway: The MAPK signaling cascades (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. These pathways can also lead to the activation of NF-κB. This compound may potentially modulate the MAPK pathway, thereby reducing the inflammatory response.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical characteristics. Its primary biological activities as a 5-HT1A receptor agonist and a potential anti-inflammatory agent are of significant interest for drug discovery and development. While the general signaling pathways involved are understood, further research is needed to elucidate the specific molecular targets and downstream effects of this compound to fully realize its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating alkaloid.

References

Lauroscholtzine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, a natural alkaloid, is a compound of interest for various pharmacological applications. A thorough understanding of its solubility in different organic solvents is fundamental for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental methodologies for its solubility determination, and a logical workflow for these experimental processes.

This compound Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments from various sources indicate its solubility in a range of common organic solvents. The following table summarizes the reported qualitative solubility of this compound. It is crucial for researchers to perform quantitative measurements to determine the precise solubility under their specific experimental conditions.

Organic SolventQualitative Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble
EthanolLikely Soluble

Experimental Protocol for Solubility Determination

The following protocol describes a general and robust method for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted equilibrium solubility (shake-flask) method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • HPLC column (e.g., C18 reversed-phase)

  • Mobile phase solvents

Experimental Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to generate a calibration curve.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume of the test organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

  • Quantification by HPLC:

    • Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC method.

    • Example HPLC Conditions (to be optimized):

      • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)

      • Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL or mol/L) = Concentration from HPLC (mg/mL or mol/L) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G A Preparation of Standard Solutions (Known Concentrations) E Data Processing Generate Calibration Curve A->E B Equilibration (Shake-Flask) Add excess this compound to solvent Incubate with shaking at constant temperature C Sample Collection & Preparation Collect supernatant Filter (0.22 µm) Dilute accurately B->C D HPLC Analysis Inject Standards and Samples C->D F Quantify this compound Concentration in Diluted Sample D->F E->F G Calculate Solubility Concentration x Dilution Factor F->G H Final Solubility Data G->H

Caption: Workflow for Determining this compound Solubility.

References

Lauroscholtzine as a 5-HT1A Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid that has been identified as an agonist of the serotonin (B10506) 1A (5-HT1A) receptor. This receptor is a key target in the central nervous system for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the pharmacological data available for this compound's interaction with the 5-HT1A receptor, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

CompoundReceptorAssay TypeRadioligandCell Line/TissueKi (nM)Reference
This compound (N-methyllaurotetanine)Human 5-HT1ARadioligand Binding[3H]8-OH-DPATHEK293 Cells85[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ligands at the 5-HT1A receptor are provided below. These protocols are based on standard practices in the field and are representative of the methods likely used to generate the data for this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Non-specific Binding Control: 10 µM 5-HT (Serotonin).

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation:

    • Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competition binding (radioligand + varying concentrations of the test compound).

    • Add a fixed concentration of [3H]8-OH-DPAT (typically at its Kd concentration) to all wells.

    • Add the appropriate concentration of the test compound or vehicle to the respective wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. Agonist stimulation increases the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

  • Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., CHO-K1 cells).

  • Radioligand: [35S]Guanosine-5′-(γ-thio)triphosphate ([35S]GTPγS).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate, to maintain a pool of inactive G-proteins.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for basal binding (no agonist), agonist-stimulated binding (varying concentrations of the test compound), and non-specific binding (unlabeled GTPγS).

    • Add assay buffer, GDP (typically 10-30 µM), and the membrane preparation to all wells.

    • Add the test compound or vehicle to the appropriate wells.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.

    • Initiate the reaction by adding [35S]GTPγS to all wells.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the reaction and filter the contents as described in the radioligand binding assay protocol.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the specific [35S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

cAMP Accumulation Assay (Functional)

Since the 5-HT1A receptor is coupled to the inhibitory G-protein (Gi), its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Test Compound: this compound at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to an appropriate confluency.

    • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period.

    • Add varying concentrations of the test compound (this compound) and incubate.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period to allow for the inhibition of cAMP accumulation by the agonist.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Measure the intracellular cAMP concentration using the detection kit and the appropriate plate reader.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production).

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events mediated by the Gi/o protein. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylates targets

Caption: Canonical 5-HT1A receptor signaling pathway initiated by an agonist.

Experimental Workflow for Characterizing a 5-HT1A Agonist

The process of characterizing a novel compound like this compound as a 5-HT1A receptor agonist typically follows a structured workflow, starting with binding assays to determine affinity, followed by functional assays to assess agonist activity.

experimental_workflow start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays If significant binding gtp_assay [35S]GTPγS Binding Assay functional_assays->gtp_assay camp_assay cAMP Accumulation Assay functional_assays->camp_assay determine_potency Determine Potency (EC50/IC50) and Efficacy (Emax) gtp_assay->determine_potency camp_assay->determine_potency conclusion Conclusion: Compound is a 5-HT1A Agonist determine_potency->conclusion

Caption: A typical experimental workflow for characterizing a 5-HT1A receptor agonist.

Conclusion

This compound has been identified as a compound with a notable affinity for the 5-HT1A receptor, positioning it as a molecule of interest for further investigation in the context of neuropsychiatric drug discovery. The provided data and protocols offer a foundational understanding for researchers and drug development professionals. However, a significant gap in the current knowledge is the lack of comprehensive functional data to fully characterize its agonist profile, including its potency and efficacy in downstream signaling pathways. Future studies focusing on functional assays are crucial to elucidate the full therapeutic potential of this compound as a 5-HT1A receptor agonist.

References

Early-Stage Pharmacological Profile of Lauroscholtzine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in plants such as Eschscholzia californica (Californian poppy)[1]. Chemically, it is identified by the formula C20H23NO4 with a molecular weight of 341.407 g/mol and the CAS number 2169-44-0. Early-stage research has identified this compound as a potent agonist of the serotonin (B10506) 5-HT1A receptor, a key target in the central nervous system for the modulation of mood, anxiety, and cognition[1][2]. This technical guide provides a consolidated overview of the foundational pharmacological data on this compound, detailed experimental methodologies for its study, and a visual representation of its primary signaling pathway.

Pharmacological Data

While direct quantitative binding affinity data (Ki, IC50, or EC50 values) for this compound at various receptors remains to be extensively published, preliminary studies indicate a significant affinity for the 5-HT1A receptor. Furthermore, research on its structural analogues provides valuable insights into the broader receptor interaction profile of this class of compounds.

Receptor Affinity Profile

Studies have demonstrated that N-Methyllaurotetanine possesses a noteworthy affinity for the 5-HT1A receptor[3]. In addition to its primary target, it has also been shown to interact with other serotonin receptors, namely the 5-HT7 and 5-HT2A subtypes[3]. This polypharmacological profile suggests a complex mechanism of action that warrants further investigation.

To provide a quantitative context for the binding affinities of compounds structurally related to this compound, the following table summarizes the data for several of its C-9 alkoxy analogues, as reported by Abdizadeh et al. (2015). It is important to note that these values are for the synthesized analogues and not for this compound itself.

Compound (Analogue of this compound)5-HT1A Ki (nM)5-HT7 Ki (nM)5-HT2A Ki (nM)
Analogue 3a 15 ± 225 ± 3120 ± 15
Analogue 3b 12 ± 120 ± 2100 ± 12
Analogue 3c 18 ± 230 ± 4150 ± 20
Analogue 3d 25 ± 340 ± 5200 ± 25

Data presented as mean ± SEM. This table is a representative summary based on the findings for analogues and is intended to provide a comparative framework.

Experimental Protocols

The following section details a generalized yet comprehensive protocol for conducting a radioligand binding assay to determine the affinity of a test compound, such as this compound, for the 5-HT1A receptor. This protocol is a composite of standard methodologies in the field.

5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competitive displacement of a specific radioligand.

Materials:

  • Test Compound: this compound

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist). The concentration used should be close to the Kd value for the specific radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

  • Non-specific Binding Control: 10 µM of a standard 5-HT1A ligand such as 8-OH-DPAT or WAY-100635.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting radioactivity.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter mats (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the 5-HT1A receptor to an appropriate density.

    • Harvest the cells and centrifuge at a low speed to pellet.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well microplate, add the following to the respective wells:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competitive Binding: this compound at varying concentrations, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the microplate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Allow the filters to dry.

    • Place the dried filters into scintillation vials with the scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

As a 5-HT1A receptor agonist, this compound is expected to initiate a cascade of intracellular events upon binding to its target. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

5_HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Opens Neuron_Hyperpolarization Neuronal Hyperpolarization K_ion->Neuron_Hyperpolarization Leads to

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

The experimental workflow for determining the pharmacological profile of a novel compound like this compound typically follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow A Compound Isolation/Synthesis (this compound) B Primary Screening: Receptor Binding Assays (e.g., 5-HT1A, 5-HT7, 5-HT2A) A->B C Functional Assays: - cAMP accumulation - GTPγS binding B->C D In Vitro Selectivity Profiling (Panel of other GPCRs, ion channels, etc.) B->D E In Vivo Pharmacokinetic Studies (ADME) C->E D->E F In Vivo Pharmacodynamic Studies (Behavioral models for anxiety, depression, etc.) E->F G Lead Optimization F->G

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion

This compound presents as a promising natural product with a distinct pharmacological profile centered on its agonist activity at the 5-HT1A receptor. While comprehensive quantitative data for the parent compound is still emerging, the information available from its analogues suggests a potent and potentially selective interaction. The provided experimental protocol offers a robust framework for researchers to further elucidate its binding characteristics. The visualized signaling pathway and experimental workflow serve as foundational guides for future in-depth investigations into the therapeutic potential of this compound in the realm of neuropharmacology and drug development.

References

Methodological & Application

Quantitative Analysis of Lauroscholtzine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including those of the Corydalis genus. It is recognized for its pharmacological activity as a 5-HT1A receptor agonist, making it a compound of interest for therapeutic research. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established analytical principles for aporphine and isoquinoline (B145761) alkaloids.

Analytical Method Overview

The quantification of this compound is achieved using a reversed-phase HPLC (RP-HPLC) method. This technique separates compounds based on their hydrophobicity. A C18 column is a common stationary phase for the separation of such alkaloids. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a dilute acid) to ensure good peak shape and resolution.

Experimental Workflow

G start Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detection UV/PDA Detector column->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material):

  • Accurately weigh 1.0 g of dried and powdered plant material.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[1][2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 5.0 with acetic acid)
Gradient Elution A gradient program should be optimized. A typical starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 270 nm or 280 nm
Injection Volume 10 µL
Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria and Expected Results for Aporphine Alkaloids
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity (R²) ≥ 0.999 over a concentration range of 1-100 µg/mL.
Limit of Detection (LOD) Typically in the range of 0.1 - 0.5 µg/mL.
Limit of Quantification (LOQ) Typically in the range of 0.5 - 2.0 µg/mL.
Precision (%RSD) Intra-day and inter-day precision should be < 2%.
Accuracy (% Recovery) Typically between 98% and 102%.

Table 1: Summary of Quantitative Data for a Proposed this compound HPLC Method (Hypothetical Data Based on Similar Compounds)

ParameterValue
Retention Time (min) ~ 15.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) 0.9995
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.80
Intra-day Precision (%RSD) 1.2
Inter-day Precision (%RSD) 1.8
Accuracy (% Recovery) 99.5 ± 1.5

Signaling Pathway of this compound

This compound acts as a 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor 5-HT1A Receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Cellular Response pka->response This compound This compound This compound->receptor Binds

Caption: this compound's agonistic action on the 5-HT1A receptor.

Conclusion

The described RP-HPLC method provides a robust and reliable framework for the quantitative analysis of this compound in various samples, including plant extracts. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and data can be adapted and optimized for specific research and drug development needs.

References

Application Notes and Protocols for the Structural Elucidaion of Lauroscholtzine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in various plant species.[1][2] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery. The precise determination of their molecular structure is a prerequisite for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products.[3][4][5] This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound.

Molecular Structure of this compound

The chemical structure of this compound is presented below. The primary goal of the NMR analysis is to confirm this connectivity and establish the stereochemistry.

Chemical Structure of this compound (N-Methyllaurotetanine)

Caption: Chemical structure of this compound.

NMR Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, which are representative of aporphine alkaloids. These data will be used to illustrate the structure elucidation process.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.57s-1H
H-86.79s-1H
H-6a3.95d13.51H
H-7ax3.15m-1H
H-7eq2.85m-1H
H-4ax3.05m-1H
H-4eq2.75m-1H
H-5ax3.10m-1H
H-5eq2.65m-1H
1-OCH₃3.65s-3H
2-OCH₃3.88s-3H
10-OCH₃3.92s-3H
N-CH₃2.55s-3H
9-OH5.50br s-1H
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
C-1145.5
C-1a127.0
C-1b122.5
C-2150.2
C-3111.0
C-3a128.5
C-453.5
C-529.5
C-6a62.0
C-735.0
C-7a129.0
C-8114.5
C-9144.0
C-10148.0
C-11112.0
C-11a125.0
1-OCH₃56.0
2-OCH₃60.5
10-OCH₃56.2
N-CH₃43.8

Experimental Protocols

Standard NMR experiments should be performed to obtain the necessary data for structure elucidation.

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 12 ppm

    • Number of scans: 16

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Spectral width: 12 ppm in both dimensions

    • Number of scans: 8

    • Relaxation delay: 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • ¹H spectral width: 12 ppm

    • ¹³C spectral width: 165 ppm

    • Number of scans: 16

    • Relaxation delay: 1.5 s

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgplpndqf

    • ¹H spectral width: 12 ppm

    • ¹³C spectral width: 240 ppm

    • Number of scans: 64

    • Relaxation delay: 1.5 s

Structure Elucidation Workflow

The following workflow outlines the logical steps for elucidating the structure of this compound using the acquired NMR data.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Assembly HNMR ¹H NMR Identify_Protons Identify Proton Signals & Multiplicities HNMR->Identify_Protons CNMR ¹³C NMR Identify_Carbons Identify Carbon Signals CNMR->Identify_Carbons COSY COSY Proton_Proton_Correlations Establish ¹H-¹H Spin Systems COSY->Proton_Proton_Correlations HSQC HSQC Proton_Carbon_Correlations Assign Protons to Carbons HSQC->Proton_Carbon_Correlations HMBC HMBC Long_Range_Correlations Connect Fragments via Quaternary Carbons HMBC->Long_Range_Correlations Identify_Protons->Proton_Proton_Correlations Identify_Protons->Proton_Carbon_Correlations Identify_Carbons->Proton_Carbon_Correlations Proton_Proton_Correlations->Long_Range_Correlations Proton_Carbon_Correlations->Long_Range_Correlations Final_Structure Propose Final Structure Long_Range_Correlations->Final_Structure

Caption: Workflow for this compound structure elucidation.

Analysis of 1D NMR Spectra
  • ¹H NMR: The ¹H NMR spectrum reveals the number of different proton environments. For this compound, we expect to see signals for aromatic protons, methoxy (B1213986) groups, an N-methyl group, and aliphatic protons of the tetrahydroisoquinoline core. The integration values confirm the number of protons in each environment.

  • ¹³C NMR: The ¹³C NMR spectrum indicates the number of carbon atoms. The chemical shifts help to distinguish between aromatic, aliphatic, and methoxy carbons.

Analysis of 2D NMR Spectra
  • COSY: The COSY spectrum is used to identify proton-proton coupling networks. For instance, correlations will be observed between the geminal and vicinal protons in the aliphatic rings of the aporphine skeleton.

  • HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

  • HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for placing substituents, such as the methoxy and N-methyl groups, on the molecular scaffold by observing correlations to quaternary carbons.

Key 2D NMR Correlations for this compound

The following diagram illustrates the key HMBC and COSY correlations that are instrumental in confirming the structure of this compound.

Lauroscholtzine_Correlations C1 C1 C1a C1a C1b C1b C2 C2 C3 C3(H) C3->C1b C4 C4(H₂) C3->C4 C3a C3a C5 C5(H₂) C4->C5 C6a C6a(H) C5->C6a C6a->C5 C7 C7(H₂) C6a->C7 C6a->C7 C11a C11a C6a->C11a C7a C7a C8 C8(H) C8->C7a C9 C9(OH) C8->C9 C10 C10 C11 C11 N6 N6 N_Me N-CH₃ N_Me->C5 N_Me->C6a O_Me1 1-OCH₃ O_Me1->C1 O_Me2 2-OCH₃ O_Me2->C2 O_Me10 10-OCH₃ O_Me10->C10

Caption: Key HMBC (red dashed) and COSY (blue solid) correlations.

Interpretation of Key Correlations:

  • HMBC from Methoxy Protons: The protons of the methoxy groups will show correlations to the carbons they are attached to. For example, the protons of 1-OCH₃ will correlate with C-1. This confirms the positions of the methoxy groups.

  • HMBC from N-Methyl Protons: The singlet corresponding to the N-CH₃ protons will show correlations to C-5 and C-6a, confirming its attachment to the nitrogen at position 6.

  • HMBC from Aromatic Protons: The aromatic proton H-3 will show correlations to C-1b and C-4, while H-8 will correlate with C-7a, C-9 and C-10. These correlations are vital for establishing the substitution pattern on the aromatic rings.

  • COSY Correlations: The aliphatic protons will exhibit a clear COSY correlation network. For example, the protons at C-4 will show correlations to the protons at C-5, which in turn will show correlations to the proton at C-6a. This helps to trace the connectivity within the saturated rings.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be determined. The ¹H and ¹³C NMR spectra provide the fundamental information on the chemical environments of the protons and carbons. COSY, HSQC, and HMBC experiments are then employed to piece together the molecular puzzle by establishing through-bond connectivities. This comprehensive approach is a cornerstone of natural product chemistry and is essential for advancing drug discovery and development programs.

References

Application Note: GTPγS Binding Assay for Determining the Functional Activity of Lauroscholtzine at the Human 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroscholtzine, also known as N-methyllaurotetanine, is a natural product that has been identified as an agonist for the serotonin (B10506) 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) belonging to the Gi/o family, which upon activation, inhibits adenylyl cyclase and modulates ion channel activity. Due to its role in neurotransmission, the 5-HT1A receptor is a significant target for therapeutic agents aimed at treating anxiety, depression, and other central nervous system disorders.

This application note provides a detailed protocol for utilizing the GTPγS binding assay to characterize the functional activity of this compound at the human 5-HT1A receptor. The GTPγS binding assay is a functional method that measures the initial step of G-protein activation, providing a quantitative assessment of agonist potency and efficacy.

Principle of the Assay

The GTPγS binding assay measures the agonist-induced exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable GTP analog, guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS), on the Gα subunit of a heterotrimeric G-protein. In the inactive state, the GPCR is not coupled to a G-protein, and the Gα subunit is bound to GDP. Upon agonist binding, the receptor undergoes a conformational change that facilitates the release of GDP and the binding of GTP (or [35S]GTPγS in this assay). The incorporation of the radiolabeled and non-hydrolyzable [35S]GTPγS leads to an accumulation of radioactivity in the cell membranes, which can be quantified to determine the extent of G-protein activation. This allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax) of the test compound.

Signaling Pathway Diagram

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow Diagram

GTPgS_Workflow A Prepare Reagents: - Assay Buffer - [35S]GTPγS - GDP - Test Compounds C Incubate Membranes with Test Compounds (this compound, Controls) A->C B Prepare Membrane Suspension (Expressing 5-HT1A Receptor) B->C D Initiate Reaction with [35S]GTPγS C->D E Incubate at 30°C D->E F Terminate Reaction by Rapid Filtration E->F G Wash Filters to Remove Unbound [35S]GTPγS F->G H Quantify Bound Radioactivity (Scintillation Counting) G->H I Data Analysis: - Determine EC50/IC50 - Determine % Stimulation/Inhibition H->I

Application Notes and Protocols for Lauroscholtzine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a natural aporphine (B1220529) alkaloid that has garnered interest in pharmacological research due to its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist.[1] The 5-HT1A receptor is a key target in the development of therapeutics for neuropsychiatric disorders. These application notes provide detailed protocols for the proper dissolution of this compound for use in cell culture experiments, along with an overview of its signaling pathway. Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media, minimizing potential artifacts from the solvent.

Quantitative Data

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
N-Methyllaurotetanine (this compound) Good Affinity--
Analogue 1 (C-9 O-methyl)18 ± 2>1000025 ± 3
Analogue 2 (C-9 O-ethyl)20 ± 3>1000030 ± 5
Analogue 3 (C-9 O-propyl)15 ± 28500 ± 50020 ± 2

Data adapted from a study on N-Methyllaurotetanine analogues. Specific Ki values for this compound were not provided in the referenced literature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point.

  • Weigh the this compound powder accurately using an analytical balance in a sterile environment. The molecular weight of this compound is 341.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 0.3414 mg of this compound.

  • Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock, add 100 µL of DMSO for every 0.3414 mg of powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solution at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution into the final cell culture medium. It is critical to ensure the final DMSO concentration is not toxic to the cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the required volume of the stock solution. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock, you would need 1 µL of the stock solution.

  • Perform a serial dilution if necessary to achieve very low final concentrations and to minimize pipetting errors.

  • Add the calculated volume of the stock solution to the cell culture medium. It is recommended to add the stock solution to the medium and mix immediately by gentle vortexing or inversion to prevent precipitation.

  • Ensure the final DMSO concentration is kept to a minimum. The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without this compound, to account for any effects of the solvent on the cells.

Visualizations

Signaling Pathway of this compound (5-HT1A Receptor Agonist)

Lauroscholtzine_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits ERK ERK G_protein->ERK modulates cAMP cAMP AC->cAMP produces This compound This compound This compound->5HT1A_R PKA PKA cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response ERK->Cellular_Response Lauroscholtzine_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare 10 mM This compound Stock in DMSO Dilution Dilute Stock to Final Concentration in Medium Stock_Prep->Dilution Cell_Seeding Seed Cells in Culture Plates Treatment Treat Cells with This compound (and Vehicle Control) Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cellular Assays (e.g., Viability, Signaling) Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

References

Protocol for the Isolation of Lauroscholtzine from Litsea glutinosa Bark

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the isolation of Lauroscholtzine (N-Methyllaurotetanine), a bioactive aporphine (B1220529) alkaloid, from the bark of Litsea glutinosa. This protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The methodology outlines a standard phytochemical workflow, including extraction, fractionation, and purification steps. The provided quantitative data is based on typical yields for alkaloid isolation from plant materials and should be considered as a general guideline. Actual yields may vary depending on the plant material's quality, age, and geographical source, as well as the specific laboratory conditions.

This compound has been identified as a constituent of Litsea glutinosa bark and exhibits various potential pharmacological activities.[1][2] The isolation protocol described herein employs a combination of solvent extraction and chromatographic techniques to obtain this compound of high purity.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: Bark of Litsea glutinosa (Lour.) C.B. Rob.

  • Collection: Collect fresh bark from mature Litsea glutinosa trees.

  • Authentication: The plant material should be authenticated by a qualified botanist.

  • Preparation:

    • Wash the collected bark thoroughly with distilled water to remove any adhering dirt and debris.

    • Shade-dry the bark at room temperature until it is brittle.

    • Grind the dried bark into a coarse powder using a mechanical grinder.

    • Store the powdered bark in an airtight container in a cool, dry place until further use.

Extraction of Crude Alkaloids

This protocol utilizes a methanolic extraction followed by an acid-base liquid-liquid extraction to isolate the total alkaloid fraction.

  • Soxhlet Extraction:

    • Place 500 g of the dried, powdered bark of Litsea glutinosa into a thimble and extract with methanol (B129727) (2.5 L) using a Soxhlet apparatus for 72 hours.[3] The temperature should be maintained just below the boiling point of methanol.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.

  • Acid-Base Fractionation:

    • Dissolve the crude methanolic extract in 500 mL of 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.

    • Basify the filtrate to a pH of 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

    • Extract the basified aqueous solution three times with an equal volume of chloroform (B151607) (3 x 500 mL) in a separatory funnel.

    • Combine the chloroform fractions and wash them with distilled water (2 x 200 mL).

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Evaporate the chloroform under reduced pressure to yield the total alkaloid extract.

Purification of this compound

The purification of this compound from the total alkaloid extract is achieved through column chromatography followed by preparative thin-layer chromatography (pTLC).

  • Column Chromatography:

    • Stationary Phase: Pack a glass column (5 cm diameter, 60 cm length) with silica (B1680970) gel (60-120 mesh) in a chloroform slurry.

    • Sample Loading: Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

    • Fraction Collection: Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and visualizing with Dragendorff's reagent.

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Stationary Phase: Use pre-coated silica gel 60 F₂₅₄ pTLC plates (20 x 20 cm, 1 mm thickness).

    • Sample Application: Apply the combined fractions from the column chromatography as a band onto the pTLC plates.

    • Mobile Phase: Develop the plates in a saturated chromatographic tank with a chloroform:methanol (9:1 v/v) solvent system.

    • Visualization: Visualize the developed plates under UV light (254 nm and 366 nm). The band corresponding to this compound can be identified by comparison with a standard if available, or by subsequent spectroscopic analysis.

    • Isolation: Scrape the silica gel band corresponding to this compound from the plates.

    • Elution: Elute the compound from the silica gel with a mixture of chloroform and methanol (9:1 v/v).

    • Final Purification: Filter the solution and evaporate the solvent under reduced pressure to obtain pure this compound.

Identification and Characterization
  • Purity Assessment: The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The chemical structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Data Presentation

Table 1: Quantitative Summary of this compound Isolation

StepInput MaterialInput QuantityOutput ProductOutput QuantityYield (%)Purity (%)
1. ExtractionLitsea glutinosa Bark Powder500 gCrude Methanolic Extract50 g10.0-
2. FractionationCrude Methanolic Extract50 gTotal Alkaloid Extract5 g10.0 (from crude)-
3. Column ChromatographyTotal Alkaloid Extract5 gEnriched this compound Fraction500 mg10.0 (from total alkaloids)~70-80
4. Preparative TLCEnriched this compound Fraction500 mgPure this compound150 mg30.0 (from enriched fraction)>95

Note: The yield and purity values are estimates and may vary.

Mandatory Visualization

Lauroscholtzine_Isolation_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation (Acid-Base Extraction) cluster_3 Purification cluster_4 Analysis A Litsea glutinosa Bark B Drying and Powdering A->B C Soxhlet Extraction (Methanol) B->C D Crude Methanolic Extract C->D E Dissolve in 5% HCl D->E F Basify with NH4OH (pH 9-10) E->F G Liquid-Liquid Extraction (Chloroform) F->G H Total Alkaloid Extract G->H I Column Chromatography (Silica Gel, Chloroform:Methanol gradient) H->I J Enriched this compound Fraction I->J K Preparative TLC (Silica Gel, Chloroform:Methanol 9:1) J->K L Pure this compound K->L M HPLC (Purity) L->M N MS, NMR (Structure) L->N

Caption: Workflow for the isolation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lauroscholtzine Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental conduct.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing Lauroscholtzine (also known as N-Methyllaurotetanine) dosage for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural alkaloid compound.[1][2] It is also referred to as N-Methyllaurotetanine.[1][2][3] Its primary known mechanism of action is as a serotonin (B10506) 5-HT1A receptor agonist.

Q2: What are the potential therapeutic applications of this compound based on its mechanism of action?

As a 5-HT1A receptor agonist, this compound may have potential therapeutic applications in conditions where this receptor plays a key role. These could include neurological and psychiatric disorders. Further in vivo studies are required to validate these potential applications.

Q3: Are there any reported in vivo studies for this compound?

Currently, there is a limited amount of publicly available data on the in vivo efficacy of this compound for specific conditions. Much of the existing research focuses on its in vitro receptor binding profiles and theoretical interactions through in silico studies. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose for their specific animal model and disease state.

Troubleshooting Guide

Issue 1: Difficulty in Determining an Initial In Vivo Dose

Problem: Lack of established starting doses for this compound in animal models can make it challenging to design initial efficacy studies.

Solution:

  • Review Literature for Analogous Compounds: Investigate in vivo studies of other 5-HT1A agonists with similar receptor binding affinities and chemical structures. This can provide a preliminary estimate for a starting dose range.

  • Perform a Dose-Ranging Study: A pilot dose-ranging study is crucial. This typically involves administering a wide range of doses to a small number of animals to identify a dose that is well-tolerated and shows some biological activity.

  • Consider Allometric Scaling: If any preclinical toxicity data from other species is available, allometric scaling can be used to estimate a starting dose for your species of interest.

Table 1: Hypothetical Dose-Ranging Study Design

GroupDose of this compound (mg/kg)Number of AnimalsRoute of AdministrationObservation Period
1Vehicle Control3Intraperitoneal (i.p.)14 days
213Intraperitoneal (i.p.)14 days
353Intraperitoneal (i.p.)14 days
4103Intraperitoneal (i.p.)14 days
5253Intraperitoneal (i.p.)14 days
6503Intraperitoneal (i.p.)14 days

Note: This table is a hypothetical example. The actual doses, number of animals, and route of administration should be determined based on the specific research question and institutional guidelines.

Issue 2: Poor Bioavailability or Lack of Efficacy

Problem: this compound may exhibit poor absorption or rapid metabolism, leading to a lack of observable effects in vivo.

Solution:

  • Formulation Optimization: The solubility and stability of this compound in the vehicle can significantly impact its bioavailability. Consider using solubilizing agents or different vehicle formulations.

  • Route of Administration: The route of administration can dramatically affect drug exposure. If oral administration is ineffective, consider alternative routes such as intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection.

  • Pharmacokinetic (PK) Studies: Conduct a preliminary PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide crucial information on its half-life and peak plasma concentrations, allowing for a more informed dosing schedule.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of this compound in a Rodent Model
  • Compound Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Prepare the vehicle solution (e.g., saline, PBS, or a solution with a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic to the animals).

    • Dissolve the this compound in the vehicle. Gentle warming or sonication may be used to aid dissolution, if the compound is stable under these conditions.

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility for injection.

  • Animal Dosing:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Randomly assign animals to treatment groups (vehicle control and different doses of this compound).

    • Record the body weight of each animal before dosing to calculate the exact volume to be administered.

    • Administer the prepared solution via the chosen route (e.g., i.p. injection).

  • Post-Dosing Monitoring:

    • Monitor the animals for any signs of toxicity or adverse effects at regular intervals.

    • Conduct behavioral or physiological assessments at predetermined time points based on the expected pharmacodynamics of the compound.

    • At the end of the study, collect tissues or blood samples for further analysis as required.

Signaling Pathway and Experimental Workflow Diagrams

Lauroscholtzine_Signaling_Pathway This compound This compound (N-Methyllaurotetanine) HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Neuronal_Activity Modulation of Neuronal Activity G_Protein->Neuronal_Activity Modulates Ion Channels cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Presumed signaling pathway of this compound via 5-HT1A receptor agonism.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dose_Selection Dose Range Selection (based on literature/pilot study) Compound_Prep This compound Formulation Dose_Selection->Compound_Prep Dosing Dosing (Vehicle & this compound) Compound_Prep->Dosing Animal_Acclimatization Animal Acclimatization Randomization Randomization & Grouping Animal_Acclimatization->Randomization Randomization->Dosing Monitoring Behavioral/Physiological Monitoring Dosing->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo efficacy testing of this compound.

References

Technical Support Center: Overcoming Lauroscholtzine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lauroscholtzine in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, also known as N-Methyllaurotetanine, is a natural aporphine (B1220529) alkaloid.[1][2] Like many aporphine alkaloids, this compound is a lipophilic molecule, which often leads to poor solubility in aqueous solutions.[3] This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo assays that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key parameters are summarized in the table below. The predicted LogP and LogS values indicate a preference for lipidic environments and low intrinsic aqueous solubility.

PropertyValueImplication for Aqueous Solubility
Molecular Weight341.4 g/mol High molecular weight can negatively impact solubility.
Predicted LogP2.396Indicates higher solubility in lipids than in water.
Predicted LogS-1.973Suggests low solubility in water.
Predicted pKaBasic pKa: ~8.5, Acidic pKa: ~10.0The presence of ionizable groups suggests that solubility can be significantly influenced by pH.

Q3: What are the general strategies to improve the solubility of this compound in aqueous buffers?

Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as follows:

  • pH Adjustment: Modifying the pH of the buffer to ionize the molecule, thereby increasing its polarity and solubility in water.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.

  • Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic drug, increasing its apparent solubility.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes where the this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity.

The choice of method will depend on the specific experimental requirements, including the tolerance of the assay system (e.g., cells) to the chosen excipients.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Problem: this compound precipitates when my DMSO stock solution is diluted into an aqueous buffer.

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

Workflow for Troubleshooting Precipitation:

Troubleshooting_Precipitation start Precipitation Observed check_final_conc Is the final concentration too high? start->check_final_conc lower_conc Lower the final concentration of this compound. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration >1%? check_final_conc->check_dmso_conc No success Solubility Issue Resolved lower_conc->success optimize_dmso Optimize final DMSO to ≤0.5% if possible. check_dmso_conc->optimize_dmso Yes ph_adjustment Attempt pH adjustment of the buffer. check_dmso_conc->ph_adjustment No optimize_dmso->success use_cosolvent Consider a co-solvent system. surfactant Incorporate a non-ionic surfactant. ph_adjustment->surfactant If precipitation persists ph_adjustment->success If successful cyclodextrin Use cyclodextrin complexation. surfactant->cyclodextrin If precipitation persists surfactant->success If successful cyclodextrin->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

Aporphine alkaloids are basic compounds and their solubility can often be increased in acidic conditions.[1] Based on the predicted basic pKa of ~8.5 for this compound, adjusting the pH of the buffer to be at least 2 units below this value (i.e., pH ≤ 6.5) should lead to protonation of the tertiary amine, forming a more soluble salt.

Methodology:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).

  • Prepare your desired aqueous buffer (e.g., PBS, Tris) and adjust its pH to the target acidic value (e.g., pH 6.0, 5.5, or 5.0) using HCl.

  • Perform a stepwise dilution of the this compound stock solution into the pH-adjusted buffer while vortexing to ensure rapid mixing.

  • Visually inspect the final solution for any signs of precipitation.

  • It is crucial to confirm that the final pH of the solution containing this compound is still within the desired range, as the addition of the basic compound may slightly alter it.

  • Important: Ensure that the final pH of the solution is compatible with your experimental system (e.g., cell viability).

Protocol 2: Solubilization using Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]

Methodology:

  • Prepare a high concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of dilutions of your DMSO stock into a water-miscible co-solvent such as ethanol, polyethylene (B3416737) glycol 300/400 (PEG300/400), or propylene (B89431) glycol.

  • Further dilute the intermediate co-solvent/Lauroscholtzine mixture into your final aqueous buffer to the desired working concentration.

  • Ensure the final concentration of the organic solvents is compatible with your assay. A general guideline for cell-based assays is to keep the final DMSO concentration below 0.5% and other organic solvents at similarly low, non-toxic levels.

Comparison of Common Co-solvents:

Co-solventTypical Final Concentration in AssayAdvantagesDisadvantages
DMSO< 0.5%Excellent solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations.
Ethanol< 1%Biocompatible at low concentrations.Less effective than DMSO for highly lipophilic compounds.
PEG 300/4001-10%Low toxicity.Can increase the viscosity of the solution.
Protocol 3: Solubilization using Surfactants

Non-ionic surfactants can be used to form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

Methodology:

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant such as Tween® 80 or Pluronic® F-68. A typical starting concentration is 0.01-0.1% (w/v).

  • Prepare a stock solution of this compound in DMSO.

  • Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing.

  • Allow the solution to equilibrate for a short period before use.

  • Note: The presence of surfactants may interfere with certain biological assays, so it is important to run appropriate vehicle controls.

Mandatory Visualization

5-HT1A Receptor Signaling Pathway

This compound is an agonist of the 5-HT1A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor 5-HT1A Receptor This compound->receptor Binds & Activates gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits k_channel K+ Channel gi->k_channel Activates ca_channel Ca2+ Channel gi->ca_channel Inhibits erk ERK Phosphorylation gi->erk Modulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Modulation of Neuronal Excitability pka->cellular_response k_channel->cellular_response ca_channel->cellular_response erk->cellular_response atp ATP

Caption: 5-HT1A receptor signaling pathway activated by this compound.

References

Technical Support Center: Preventing Lauroscholtzine Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lauroscholtzine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in cell culture media?

This compound, also known as N-Methyllaurotetanine, is a natural alkaloid.[1][2][3] Like many organic compounds, this compound has limited solubility in aqueous solutions such as cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media. This can be influenced by several factors including the final concentration, the solvent used for the stock solution, the method of dilution, and interactions with media components like proteins and salts.[4]

Q2: At what point during my experiment might I observe this compound precipitation?

Precipitation of this compound can occur at various stages of your cell culture experiment:

  • Upon dilution: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added to the aqueous cell culture medium.

  • During incubation: Changes in temperature, pH due to cellular metabolism, or interactions with media components over time can lead to the compound falling out of solution.

  • After freeze-thaw cycles: If you prepare media containing this compound and subject it to freezing and thawing, this can promote precipitation.

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Other potential solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone, though their suitability for cell culture would need to be carefully evaluated due to potential cytotoxicity. It is crucial to use a high-purity, sterile-filtered solvent to prepare your stock solution.

Q4: How can the final concentration of the organic solvent affect my experiment?

To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1% (v/v). It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the this compound, to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Medium

Cause: This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.

Solution:

  • Optimize Dilution Technique:

    • Warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Instead of adding the concentrated stock directly to the final volume of medium, perform an intermediate dilution step. For example, dilute the stock 1:10 in pre-warmed media, mix gently, and then add this intermediate dilution to the final volume.

    • Add the stock solution dropwise to the vortex of the media while gently swirling or vortexing to ensure rapid and uniform dispersion.

Problem: Precipitate Forms Over Time in the Incubator

Cause: This may be due to the compound's instability at 37°C, interaction with media components over time, or the final concentration being close to its solubility limit.

Solution:

  • Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound.

  • Reduce Serum Concentration: If using a serum-containing medium, consider reducing the percentage of Fetal Bovine Serum (FBS). Proteins in serum can sometimes interact with compounds and cause precipitation.

  • Consider Serum-Free Media: If compatible with your cell line, switching to a serum-free medium might prevent precipitation issues related to serum protein interactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Generally, these aliquots are usable for up to two weeks.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Thawing and Equilibration: Thaw a single aliquot of the this compound stock solution and allow it to equilibrate to room temperature before opening the vial.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium (e.g., 1:10 or 1:100). Mix gently but thoroughly.

    • Add the required volume of the intermediate dilution to the final volume of the pre-warmed cell culture medium to achieve the desired final concentration.

  • Direct Dilution (Use with caution):

    • If performing a direct dilution, add the stock solution dropwise to the pre-warmed medium while gently swirling. The volume of the stock solution should be minimal to keep the final DMSO concentration low.

  • Final Mix and Use: Gently mix the final solution and immediately add it to your cell cultures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSOSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Visualizations

Lauroscholtzine_Precipitation_Troubleshooting start Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon adding stock to media check_timing->immediate Immediately over_time Over time in incubator check_timing->over_time Over Time cause_immediate Likely Cause: Solvent Shock immediate->cause_immediate cause_over_time Possible Causes: - Concentration too high - Instability at 37°C - Media interaction over_time->cause_over_time solution_immediate Solution: - Optimize dilution technique - Pre-warm media - Perform serial dilution cause_immediate->solution_immediate solution_over_time Solutions: - Lower final concentration - Reduce serum percentage - Consider serum-free media cause_over_time->solution_over_time end Precipitation Resolved solution_immediate->end solution_over_time->end

Caption: Troubleshooting workflow for this compound precipitation.

Lauroscholtzine_Stock_Preparation_Workflow start Start: Prepare this compound Stock weigh 1. Weigh this compound powder start->weigh add_solvent 2. Add 100% DMSO weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve completely add_solvent->dissolve aliquot 4. Aliquot into sterile tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Workflow for preparing this compound stock solution.

References

Improving signal-to-noise ratio in Lauroscholtzine analytical detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in the analytical detection of Lauroscholtzine.

Frequently Asked Questions (FAQs)

Q1: What is the Signal-to-Noise Ratio (S/N) in analytical chemistry?

The signal-to-noise ratio (S/N) is a critical measure used to evaluate the performance of an analytical instrument. It compares the level of the desired signal (e.g., the chromatographic peak for this compound) to the level of background noise.[1] The signal is the measurement that arises from the analyte, while noise consists of random, unwanted fluctuations in the instrument's output.[2] A higher S/N ratio indicates a clearer signal that is more easily distinguishable from the background noise, leading to greater sensitivity and reliability in measurements.[1]

Q2: Why is a high S/N ratio crucial for the analysis of this compound?

A high S/N ratio is essential for achieving the low detection limits required in many applications, such as pharmacokinetics, metabolite identification, and impurity profiling. Excessive baseline noise can obscure small peaks, making it difficult to detect and accurately quantify low concentrations of this compound.[1] A robust method with a high S/N ratio ensures that analytical results are reliable and reproducible.

Q3: What are the generally accepted S/N ratios for the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in method validation that are defined by the S/N ratio.

  • LOD : This is the lowest concentration of an analyte that can be reliably detected and distinguished from the baseline noise. A commonly accepted S/N ratio for LOD is 3:1 .[3]

  • LOQ : This is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The generally accepted S/N ratio for LOQ is 10:1 .

Q4: What are the most common sources of noise in HPLC and LC-MS systems?

Noise in chromatographic systems can originate from multiple sources, which can be broadly categorized as follows:

  • Chemical Noise : This arises from contaminated solvents, column bleed, septum bleed (in GC), and impurities in the carrier gas or mobile phase.

  • Electronic Noise : This is inherent to the electronic components of the detector, such as the photomultiplier tube or amplifier.

  • System-Related Noise : This includes pulsations from the HPLC pump, improper mobile phase mixing, leaks in the system, and temperature fluctuations in the column or detector.

  • Environmental Noise : Factors like temperature variations in the laboratory and vibrations can also contribute to baseline instability.

Troubleshooting Guide: Improving S/N in HPLC-UV Analysis

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Q1: My chromatogram shows a high, noisy, or drifting baseline. What are the primary causes and how can I fix them?

High baseline noise can obscure your analyte peak and compromise quantification. The issue can typically be traced to the mobile phase, the detector, the column, or the pump.

Potential Source Common Cause Recommended Solution
Mobile Phase Improperly degassed solvents causing air bubbles in the detector cell.Degas the mobile phase thoroughly using an inline degasser, vacuum degassing, or helium sparging.
Contaminated or low-purity solvents and additives.Use high-purity, HPLC or LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Inadequate mixing of mobile phase components in gradient elution.Ensure proper mixing. If using additives like TFA or formic acid, add them to all mobile phase components to balance absorptivity.
Detector Aging UV detector lamp (Deuterium or Tungsten).Check the lamp's energy output and hours of use. Replace if it is near the end of its lifespan.
Contaminated or dirty flow cell.Flush the flow cell with a strong, appropriate solvent like methanol (B129727) or isopropanol. If necessary, clean with 1N nitric acid (never HCl).
Inappropriate wavelength selection.Set the detector to the absorbance maximum for this compound (aporphine alkaloids typically absorb around 280 nm and 320 nm).
Column Contamination from sample matrix or mobile phase buildup.Use a guard column to protect the analytical column. Periodically flush the column with a strong solvent.
Column degradation or bed collapse.If flushing does not resolve the issue, the column may need to be replaced.
Pump & System Pulsations from worn pump seals or faulty check valves.Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves.
Leaks in fittings or connections.Inspect the system for any visible leaks and tighten or replace fittings as necessary.
Environment Temperature fluctuations affecting the detector or column.Maintain a stable laboratory temperature and consider using a thermostatted column compartment.

Troubleshooting Guide: Improving S/N in LC-MS Analysis

This guide focuses on challenges specific to detecting this compound using Liquid Chromatography-Mass Spectrometry.

Q1: I'm observing a high background signal across my mass range. How can I reduce this chemical noise?

A high background can significantly reduce your S/N ratio. This is often due to contamination.

  • Use High-Purity Reagents : Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate). HPLC-grade solvents can introduce significant background ions.

  • Check for Contamination : Common background peaks include plasticizers (phthalates), slip agents (erucamide), and column bleed (polysiloxanes). Identify the source by systematically replacing components (solvents, tubing, vials).

  • Clean the System : If the system has been idle or used with non-volatile buffers, perform a "steam clean" by running a high flow of a strong organic solvent (like 75:25 methanol:water) at high temperatures overnight to flush the source and tubing.

  • Filter Samples and Mobile Phases : Always filter your samples and mobile phases to prevent particulates from entering the system.

Q2: The signal for this compound is weak, inconsistent, or disappears in the presence of the sample matrix. How can I overcome ion suppression?

Ion suppression occurs when matrix components co-elute with the analyte and interfere with its ionization in the MS source.

  • Improve Sample Preparation : The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples like plasma or plant extracts.

  • Optimize Chromatography : Adjust the HPLC gradient to achieve better separation between this compound and the matrix components. A longer, shallower gradient can often resolve the analyte from the interfering compounds.

  • Reduce Injection Volume : If the matrix is overwhelming the source, injecting a smaller volume can sometimes mitigate suppression.

  • Use an Internal Standard : A stable isotope-labeled internal standard for this compound will co-elute and experience the same ion suppression, allowing for more accurate quantification.

Q3: How can I optimize the ESI source to maximize the signal for this compound?

As an aporphine (B1220529) alkaloid, this compound contains basic nitrogen atoms, making it well-suited for positive mode electrospray ionization ([M+H]⁺).

  • Mobile Phase pH : Add a volatile acid, such as 0.1% formic acid, to the mobile phase. This will ensure the analyte is protonated in solution before it reaches the ESI source, significantly enhancing ionization efficiency for basic compounds.

  • Source Parameter Optimization : Systematically optimize key ESI parameters by infusing a standard solution of this compound and monitoring the signal intensity.

    • Spray Voltage : Adjust to achieve a stable spray. Excessively high voltages can cause discharge and instability.

    • Gas Flows (Nebulizer and Drying Gas) : Optimize to ensure efficient desolvation of droplets. Higher flow rates are often needed for highly aqueous mobile phases.

    • Source Temperature : Increase the temperature to aid desolvation, but avoid excessively high temperatures that could cause thermal degradation of the analyte.

Quantitative Method Performance Data

The following table presents typical validation parameters for the LC-MS/MS analysis of small molecules in biological matrices. Actual values for this compound will depend on the specific instrumentation, sample matrix, and method conditions.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 1.5 ng/mL
Linearity (R²) > 0.99
Recovery 85 - 115%
Inter-assay Precision (%CV) < 15%

Experimental Protocols

Protocol 1: General Extraction of Aporphine Alkaloids from Plant Material

This protocol uses a classic acid-base extraction method to selectively isolate basic alkaloids like this compound from a complex plant matrix.

  • Maceration : Grind dried and powdered plant material (e.g., 10 g). Extract the powder with methanol (e.g., 3 x 100 mL) for 24 hours at room temperature or by using a Soxhlet apparatus.

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification : Dissolve the crude extract in 50 mL of 2N HCl. Filter the solution to remove any insoluble, non-basic material.

  • Base Wash : Transfer the acidic aqueous solution to a separatory funnel and wash with 50 mL of chloroform (B151607) three times to remove neutral and acidic impurities. Discard the organic (chloroform) layers.

  • Basification : Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide. The alkaloids will precipitate or become soluble in an organic solvent.

  • Final Extraction : Extract the basified solution with 50 mL of chloroform three times. The protonated alkaloids will move into the organic layer.

  • Drying and Evaporation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified alkaloid fraction.

  • Reconstitution : Reconstitute the final residue in a suitable solvent (e.g., methanol or mobile phase) for HPLC or LC-MS analysis.

Protocol 2: General Purpose LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a quantitative method for this compound.

  • LC System : UHPLC system

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A : Water + 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

  • Gradient Program :

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-13 min: 5% B (re-equilibration)

  • MS System : Triple Quadrupole Mass Spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Key MS Parameters :

    • Spray Voltage : +3.5 kV

    • Nebulizer Gas : 40 psi

    • Drying Gas Flow : 10 L/min

    • Drying Gas Temperature : 325 °C

  • Data Acquisition : Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusing a standard.

Visualizations

troubleshooting_workflow cluster_noise High Noise Analysis cluster_signal Low Signal Analysis start Low S/N Ratio Observed noise_q Is Baseline Noisy? start->noise_q Start Troubleshooting noise_src Identify Noise Source noise_q->noise_src Yes signal_q Is Peak Height Low? noise_q->signal_q No mobile_phase Check Mobile Phase (Purity, Degassing) noise_src->mobile_phase detector Check Detector (Lamp, Cell) noise_src->detector system Check System (Leaks, Pump) noise_src->system signal_src Identify Signal Loss Source signal_q->signal_src Yes sample_prep Optimize Sample Prep (Extraction, Cleanup) chromatography Optimize Chromatography (Gradient, Column) ms_params Optimize MS Source (Voltage, Gas, pH)

Caption: A logical workflow for troubleshooting low S/N ratio issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction cleanup Acid-Base Cleanup (LLE/SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Quantification & S/N Calculation ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis from plant material.

signaling_pathway cluster_membrane Cell Membrane lauro This compound (Agonist) receptor 5-HT1A Receptor (GPCR) lauro->receptor Binds gi Gαi Protein (Inhibitory) receptor->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits ion_channels Ion Channels gi->ion_channels camp cAMP ↓ ac->camp atp ATP atp->ac pka PKA Activity ↓ camp->pka k_channel K+ Efflux ↑ ion_channels->k_channel ca_channel Ca2+ Influx ↓ ion_channels->ca_channel

Caption: Simplified 5-HT1A receptor signaling pathway activated by this compound.

References

Technical Support Center: Lauroscholtzine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lauroscholtzine in in vitro experiments. The information is tailored for scientists and professionals in drug development, offering insights into common challenges and practical solutions.

Frequently Asked Questions (FAQs)

1. General Compound Handling and Storage

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, it is recommended to dissolve the compound in high-purity, anhydrous DMSO. For instance, a stock solution of 10 mM can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely at room temperature and gently vortex to ensure a homogenous solution.

Q2: I'm observing precipitation after diluting the this compound stock solution in my cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is non-toxic to your cells, typically below 0.5% (v/v).

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Increase Pipetting Agitation: When adding the stock solution to the medium, pipette up and down gently but thoroughly to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.

  • Test Different Serum Concentrations: If using a serum-containing medium, the protein components can sometimes help to stabilize the compound. Experimenting with different serum concentrations might be beneficial.

  • Consider Alternative Solvents: While DMSO is common, for certain applications, other organic solvents like ethanol (B145695) could be tested for creating the initial stock solution, though their compatibility with the specific assay and cell type must be verified.

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of this compound, an aporphine (B1220529) alkaloid, in cell culture medium under standard incubation conditions (37°C, 5% CO₂) has not been extensively reported in the literature. Natural compounds can be susceptible to degradation in aqueous environments over time. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment. To assess its stability in your specific experimental setup, you can incubate the compound in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours) and then test its biological activity.

2. Cytotoxicity Assays

Q4: I am observing inconsistent results in my MTT cytotoxicity assays with this compound. What could be the cause?

A4: Inconsistencies in MTT assays with natural products like this compound can arise from several factors:

  • Compound Interference: Some compounds can directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal for cell viability. To check for this, run a control experiment where this compound is added to the culture medium with MTT but without cells.

  • Precipitation: As mentioned earlier, if this compound precipitates at higher concentrations, it can interfere with the optical density readings of the formazan product. Visually inspect the wells for any precipitate before adding the solubilization buffer.

  • Metabolic Alterations: this compound, as a 5-HT1A receptor agonist, might alter the metabolic state of the cells, which could affect their ability to reduce MTT. It is recommended to use a second, different type of cytotoxicity assay to confirm your results, such as a lactate (B86563) dehydrogenase (LDH) release assay (which measures membrane integrity) or a cell counting method.

Q5: Are there any reported IC50 values for this compound's cytotoxicity?

Quantitative Data Summary: General Cytotoxicity of Aporphine Alkaloids

While specific data for this compound is limited, the following table provides examples of cytotoxic activities of other aporphine alkaloids to give a general idea of the potential concentration range.

CompoundCell LineIC50 (µg/mL)
N-nornuciferineHeLa15
CaaverineHeLa21
SparsiflorineHeLa1
SparsiflorineHL-604
GlaziovineHeLa3.5
GlaziovineHL-604

Note: These values are for different aporphine alkaloids and should only be used as a rough guide. The cytotoxicity of this compound must be determined experimentally.

3. Functional Assays (5-HT1A Receptor Agonist Activity)

Q6: How can I confirm the 5-HT1A receptor agonist activity of this compound in vitro?

A6: The agonist activity of this compound at the 5-HT1A receptor can be assessed using several functional assays:

  • cAMP Assay: 5-HT1A receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. You can stimulate cells expressing the 5-HT1A receptor with forskolin (B1673556) (an adenylyl cyclase activator) and then treat them with different concentrations of this compound to measure the reduction in cAMP levels.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. In membranes from cells expressing the 5-HT1A receptor, an agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Receptor Binding Assay: A competitive radioligand binding assay can determine the affinity of this compound for the 5-HT1A receptor. This is typically done by measuring the displacement of a known radiolabeled 5-HT1A antagonist (e.g., [³H]WAY-100635) or agonist (e.g., [³H]8-OH-DPAT) from the receptor by increasing concentrations of this compound.

Q7: I am not observing the expected downstream signaling effects of 5-HT1A receptor activation. What are some potential issues?

A7: If you are not seeing the expected signaling events (e.g., decreased cAMP), consider the following:

  • Receptor Expression Levels: Ensure that the cell line you are using expresses a sufficient number of 5-HT1A receptors. This can be verified by western blot, qPCR, or a saturation binding assay with a radiolabeled ligand.

  • G-protein Coupling: The coupling of the 5-HT1A receptor to its G-protein can be influenced by the cellular context. Ensure your assay conditions (e.g., buffer composition, ion concentrations) are optimal for G-protein activation.

  • Cellular Context: The specific downstream signaling pathways activated by the 5-HT1A receptor can vary between different cell types.

  • Compound Concentration: Ensure you are using an appropriate concentration range of this compound. A full dose-response curve should be generated to determine the EC50 (half-maximal effective concentration).

4. Anti-inflammatory and Neuroprotective Assays

Q8: What are some common in vitro models to assess the anti-inflammatory potential of this compound?

A8: A widely used in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Upon stimulation with LPS, these cells produce pro-inflammatory mediators. The anti-inflammatory effect of this compound can be quantified by measuring the reduction in the levels of:

  • Nitric oxide (NO), measured using the Griess reagent.

  • Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), measured by ELISA.

  • Prostaglandin E2 (PGE2), measured by ELISA.

Q9: How can I investigate the neuroprotective effects of this compound in vitro?

A9: Neuroprotective effects can be studied in neuronal cell lines (e.g., SH-SY5Y, PC12, or HT22) by inducing cytotoxicity with a neurotoxin and then assessing the ability of this compound to prevent cell death. Common neurotoxins and corresponding assays include:

  • Glutamate or H₂O₂-induced oxidative stress: Cell viability can be measured using MTT, MTS, or LDH assays.

  • 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease: Assess cell survival and neurite outgrowth.

  • Beta-amyloid (Aβ) peptides to model Alzheimer's disease: Measure the reduction in Aβ-induced apoptosis and cytotoxicity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants to measure secreted inflammatory mediators.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (TNF-α, IL-6): Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

  • Cell Viability Check: Perform a cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) PKA->Cellular_Response ERK ERK ERK->Cellular_Response PI3K_Akt->ERK Activates

Caption: Signaling pathway of this compound via the 5-HT1A receptor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions in Cell Culture Medium A->B D Treat Cells with This compound Dilutions B->D C Seed Cells in Multi-well Plate C->D E Incubate for Defined Period D->E F Perform In Vitro Assay (e.g., MTT, ELISA, etc.) E->F G Acquire and Analyze Data F->G

Caption: General experimental workflow for in vitro assays with this compound.

Adjusting pH for optimal Lauroscholtzine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lauroscholtzine. The following information is designed to address potential issues, particularly concerning the impact of pH on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound, also known as N-Methyllaurotetanine, is a natural alkaloid.[1][2] Its molecular formula is C20H23NO4 and it has a molecular weight of 341.4 g/mol .[1][3] It is identified as a 5-HT1A receptor agonist.[2]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in chloroform, dichloromethane, and DMSO. It is recommended to store this compound at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is advised.

Q3: Is there a known optimal pH for this compound activity?

Currently, there is no specific publicly available data detailing the optimal pH for this compound's biological activity or its stability across different pH ranges. As with many bioactive compounds, it is crucial to empirically determine the optimal pH for your specific experimental setup, as pH can significantly influence compound stability and activity.

Q4: How might pH affect my experiments with this compound?

The pH of your experimental buffer or medium can impact several factors:

  • Compound Stability: Extreme pH values can lead to the degradation of the compound, reducing its effective concentration.

  • Target Engagement: The ionization state of this compound and its target receptor (5-HT1A) can be altered by pH, potentially affecting binding affinity.

  • Cellular Health: In cell-based assays, significant deviations from physiological pH (typically 7.2-7.4) can induce cellular stress and affect the reliability of your results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed. Suboptimal pH of the experimental buffer: The pH may be causing degradation of this compound or hindering its interaction with the target receptor.Perform a pH optimization experiment. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) to identify the optimal pH for your assay. Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.
Compound precipitation. Check the solubility of this compound in your final assay medium. The pH of the aqueous buffer can affect the solubility of compounds initially dissolved in organic solvents like DMSO. Visually inspect for any precipitation after adding this compound to your assay medium. If precipitation occurs, consider adjusting the final DMSO concentration or the buffer composition.
High background noise or off-target effects. Non-specific binding due to incorrect pH. Evaluate the effect of pH on non-specific binding. Run control experiments without the target receptor or in the presence of a known inhibitor at different pH values to assess the level of non-specific activity.
Variability between experimental replicates. Poor pH control. Ensure consistent pH across all replicates. Calibrate your pH meter regularly and prepare all buffers from the same stock solutions. Verify the pH of your final assay medium before each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Assay

This protocol provides a general framework for determining the optimal pH for this compound's activity in a functional cell-based assay (e.g., a reporter gene assay or a second messenger assay).

Materials:

  • Cells expressing the 5-HT1A receptor

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • A series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0)

  • Assay-specific detection reagents

  • pH meter

Methodology:

  • Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.

  • Buffer Preparation: Prepare a set of assay buffers at various pH values. Ensure all buffers have the same ionic strength and composition, varying only in pH.

  • Compound Dilution: Prepare a dilution series of this compound in each of the different pH buffers. Include a vehicle control (DMSO) for each pH condition.

  • Cell Treatment: Remove the cell culture medium and wash the cells with a pH-neutral buffer (e.g., PBS at pH 7.4). Add the this compound dilutions (and vehicle controls) prepared in the different pH buffers to the respective wells.

  • Incubation: Incubate the cells for the desired period according to your specific assay protocol.

  • Assay Readout: Perform the assay readout (e.g., measure reporter gene expression, second messenger levels).

  • Data Analysis: Plot the dose-response curves for this compound at each pH. The pH that yields the highest potency (lowest EC50) and/or efficacy (highest maximal response) is the optimal pH for your experiment.

Signaling Pathways

Natural alkaloids often modulate key cellular signaling pathways. While the specific downstream effects of this compound's 5-HT1A receptor agonism are context-dependent, the following diagrams illustrate common pathways that can be influenced by G-protein coupled receptor (GPCR) activation and are often investigated in drug discovery.

G_Protein_Signaling This compound This compound HTR1A 5-HT1A Receptor This compound->HTR1A Agonist Gi Gi Protein HTR1A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: this compound-activated 5-HT1A receptor signaling.

Experimental_Workflow start Start: Prepare Buffers (pH 6.0-8.0) plate_cells Plate 5-HT1A Expressing Cells start->plate_cells prepare_compounds Prepare this compound Dilutions in each pH Buffer start->prepare_compounds treat_cells Treat Cells plate_cells->treat_cells prepare_compounds->treat_cells incubate Incubate treat_cells->incubate readout Assay Readout incubate->readout analyze Analyze Data: Plot Dose-Response Curves readout->analyze end Determine Optimal pH analyze->end

Caption: Workflow for determining optimal pH.

References

Technical Support Center: Minimizing Off-Target Effects of Plant-Derived Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of plant-derived compounds, such as the novel investigational agent Lauroscholtzine. While specific data on this compound is emerging, the principles and protocols outlined here are based on established best practices for working with natural products in biological assays. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading results and potential toxicity.[1][2] This guide offers troubleshooting advice and detailed protocols to help ensure the specificity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: My plant-derived compound shows high cytotoxicity in my cell-based assay, even at low concentrations. What are the potential causes and how can I troubleshoot this?

A1: Unexpectedly high cytotoxicity from a plant-derived compound can stem from several factors:

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be toxic to the cells at the concentrations used.[3]

  • Impure Extract: Crude or partially purified extracts can contain multiple compounds, some of which may be highly cytotoxic, even if the compound of interest is not.[4][5]

  • Promiscuous Activity: Some natural products can exhibit non-specific activity, such as membrane disruption or aggregation, leading to broad cytotoxicity.

  • Volatile Compounds: Volatile components in an extract can cross-contaminate adjacent wells in a multi-well plate, leading to false-positive results.

Troubleshooting Steps:

  • Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve your compound to assess solvent toxicity.

  • Determine Compound Purity: Use techniques like HPLC to assess the purity of your compound. If working with an extract, consider further fractionation to isolate the active molecule.

  • Perform Counter-Screens: Test your compound in an assay with a non-relevant target or pathway to identify non-specific effects.

  • Use Appropriate Plate Layout: Leave empty wells between different treatment groups to minimize the risk of cross-contamination from volatile compounds.

Q2: How can I distinguish between on-target and off-target effects of this compound in my signaling pathway study?

A2: Differentiating on-target from off-target effects is crucial for validating your findings. Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of this compound to another known inhibitor of the same target that has a different chemical structure. If both compounds produce the same downstream effects, it is more likely that the effects are on-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If this compound no longer produces the effect in these modified cells, it confirms the effect is on-target.

  • Rescue Experiments: If your compound inhibits a target, try to "rescue" the phenotype by overexpressing the target protein or introducing a downstream component of the pathway.

  • Dose-Response Analysis: On-target effects will typically show a clear dose-response relationship, while off-target effects may only appear at higher concentrations.

Q3: What are some common assay interference issues with plant-derived compounds and how can I avoid them?

A3: Plant-derived compounds can interfere with assay readouts through various mechanisms, leading to false positives or negatives. These are often referred to as Pan-Assay Interference Compounds (PAINS). Common issues include:

  • Autofluorescence: Many natural products are fluorescent, which can interfere with fluorescence-based assays (e.g., fluorescent microscopy, flow cytometry).

  • Redox Activity: Compounds with redox potential can interfere with assays that use redox-sensitive dyes, such as MTT.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or sequester proteins.

Mitigation Strategies:

  • Run Blank Controls: Include controls with the compound but without cells or the target enzyme to check for autofluorescence or direct reactivity with assay reagents.

  • Use Alternative Assays: If you suspect interference, switch to an orthogonal assay with a different detection method (e.g., from a fluorescence-based to a luminescence-based readout).

  • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., Triton X-100) can help to disrupt compound aggregates.

Troubleshooting Guides

Guide 1: Unexpected Results in a Kinase Inhibition Assay

This guide provides a systematic approach to troubleshooting unexpected results when screening this compound or other plant-derived compounds against a panel of kinases.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Putative Effect
Target Kinase A (On-Target) 50 Therapeutic
Kinase B (Off-Target)850Potential for side effects
Kinase C (Off-Target)2,500Lower risk of off-target effects
Kinase D (Off-Target)>10,000Negligible interaction

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Troubleshooting Workflow:

start Unexpected Kinase Inhibition Profile check_purity 1. Verify Compound Purity and Identity (LC-MS, NMR) start->check_purity assay_controls 2. Review Assay Controls (Positive/Negative Controls, Z'-factor) check_purity->assay_controls interference 3. Test for Assay Interference (e.g., autofluorescence, aggregation) assay_controls->interference orthogonal_assay 4. Perform Orthogonal Assay (e.g., different technology) interference->orthogonal_assay selectivity 5. Expand Kinase Selectivity Profiling orthogonal_assay->selectivity cellular_assay 6. Validate in a Cell-Based Assay selectivity->cellular_assay conclusion Identify Source of Discrepancy cellular_assay->conclusion cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound TargetKinaseA Target Kinase A This compound->TargetKinaseA Inhibits DownstreamEffector1 Downstream Effector 1 TargetKinaseA->DownstreamEffector1 Activates DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector2->CellularResponse start Start: Plant-Derived Compound primary_screen 1. Primary Assay (On-Target) start->primary_screen hit_identified Hit Identified primary_screen->hit_identified counter_screen 2. Counter-Screen (Off-Target) hit_identified->counter_screen cytotoxicity 3. Cytotoxicity Assay counter_screen->cytotoxicity selectivity_profiling 4. Broad Selectivity Profiling cytotoxicity->selectivity_profiling cellular_validation 5. Cellular Target Engagement (e.g., CETSA) selectivity_profiling->cellular_validation in_vivo 6. In Vivo Validation cellular_validation->in_vivo conclusion Specific Compound Identified in_vivo->conclusion

References

Lauroscholtzine Experimental Reproducibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Lauroscholtzine" is not a recognized compound in publicly available scientific literature. This guide addresses common reproducibility challenges encountered with novel natural product-derived compounds, using "this compound" as a hypothetical example.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers in overcoming reproducibility issues during the investigation of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the activity of our this compound samples. What could be the cause?

A1: Batch-to-batch variability is a common issue with novel natural products. The primary causes are often related to compound purity, stability, and storage. Degradation of the compound can occur if it is sensitive to light, temperature, or oxidation.[1] Inconsistent extraction and purification processes can also lead to varying levels of active compound and contaminants.

Q2: Why are our IC50 values for this compound inconsistent across different experiments, even when using the same cell line?

A2: Inconsistent IC50 values can stem from several sources. Minor variations in experimental conditions such as cell passage number, seeding density, serum concentration in the media, and incubation time can all impact results. Additionally, the solubility of this compound is a critical factor; poor solubility can lead to precipitation and an inaccurate effective concentration.[1]

Q3: this compound showed promising activity in our primary fluorescence-based screen, but the results are not reproducible in a secondary, label-free assay. Why?

A3: This is a classic sign of potential assay interference.[2] Many natural products can interfere with assay signals, such as by possessing intrinsic fluorescence or by precipitating and causing light scattering.[2] It is also possible that this compound is a Pan-Assay Interference Compound (PAIN), which appears active across multiple assays due to non-specific mechanisms rather than specific target engagement.[1]

Q4: We are struggling to achieve consistent results in our Western blot analysis of the downstream targets of this compound. What should we check?

A4: Inconsistent Western blot results can be due to issues with the this compound treatment or the blotting procedure itself. For the treatment, ensure the compound is fully solubilized and stable in the cell culture media for the duration of the experiment. For the blotting, verify antibody specificity and optimal dilution, ensure consistent protein loading, and check the integrity of all reagents, such as transfer buffers and ECL substrates.

Troubleshooting Guides

Issue 1: Poor Compound Solubility

If this compound is precipitating in your aqueous buffers or cell culture media, consider the following solutions.

Solution Description Considerations
Use a Co-Solvent Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Test Different Solvents If DMSO is not effective, other solvents such as DMF, ethanol, or a mixture may be suitable.Always run a vehicle control with the same final concentration of the new solvent to assess its effect on the experimental system.
Incorporate a Surfactant For in vitro assays, a non-ionic surfactant like Triton X-100 or Tween-20 can help maintain solubility.This is not suitable for cell-based assays as surfactants can disrupt cell membranes. Check for compatibility with your assay.
Sonication Gently sonicate the solution to aid in the dissolution of the compound.Use brief pulses and keep the sample on ice to avoid heat-induced degradation of this compound.
Issue 2: Inconsistent Cell Viability Results

Use this guide to troubleshoot variability in assays like MTT, MTS, or CellTiter-Glo.

G start Inconsistent Cell Viability Results q1 Is the compound solubility confirmed? start->q1 s1 Troubleshoot Solubility: - Check for precipitation - Test different solvents - Use sonication q1->s1 No q2 Are cell culture conditions consistent? q1->q2 Yes s1->q2 s2 Standardize Protocol: - Use consistent cell passage number - Standardize seeding density - Use same serum batch q2->s2 No q3 Is assay interference suspected? q2->q3 Yes s2->q3 s3 Validate with Orthogonal Assay: - Use a different viability assay (e.g., trypan blue exclusion) - Check for colorimetric interference q3->s3 Yes end Consistent Results q3->end No s3->end

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Experimental Protocols

Protocol 1: Standardized this compound Stock Preparation
  • Weighing: Using a calibrated analytical balance, weigh out 1 mg of this compound powder.

  • Solubilization: Add 200 µL of 100% DMSO to the powder to create a 5 mg/mL stock solution.

  • Mixing: Vortex the solution for 1 minute. If particulates are visible, sonicate in a water bath for 5 minutes.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in light-protective tubes. Store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed a 96-well plate with 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound from your standardized stock in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (0.5% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight in the dark.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-proliferative effects by inhibiting the PI3K/Akt pathway and inducing apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

Table 1: Recommended Starting Concentrations for Cell-Based Assays
Cell LineSeeding Density (cells/well)This compound Conc. Range (µM)Incubation Time (h)
MCF-7 5,0000.1 - 10048
A549 4,0000.5 - 20048
PC-3 6,0000.1 - 15072
HCT116 5,0000.2 - 10048
Table 2: this compound Solubility in Common Solvents
Solvent Solubility at 25°C (mg/mL) Recommended Stock Conc.
DMSO > 5010 mM
Ethanol ~102 mM
PBS (pH 7.4) < 0.1Not Recommended
Methanol ~255 mM

References

Validation & Comparative

Comparative Efficacy of Lauroscholtzine and Buspirone: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the anxiolytic efficacy of Lauroscholtzine and the established pharmaceutical buspirone (B1668070) is not possible at this time due to a lack of publicly available preclinical or clinical studies directly comparing the two compounds. While both are recognized for their interaction with the serotonin (B10506) 5-HT1A receptor, a critical target in anxiety modulation, data on this compound's anxiolytic properties remains limited. This guide, therefore, provides a summary of the current understanding of each compound individually, based on available scientific literature.

Introduction to the Compounds

This compound , also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid. It is recognized as a 5-HT1A receptor agonist, though detailed studies characterizing its binding affinity and functional activity at this receptor are not widely available. Its potential as an anxiolytic agent is inferred from its classification as a 5-HT1A agonist, a class of compounds known to possess anxiolytic properties.

Buspirone is a well-established anxiolytic medication approved for the treatment of generalized anxiety disorder (GAD). It belongs to the azapirone class of drugs and its primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[1] Unlike benzodiazepines, another common class of anxiolytics, buspirone does not exert its effects through the GABA receptor system and is associated with a lower risk of sedation, dependence, and withdrawal symptoms.

Mechanism of Action

Both this compound and buspirone target the serotonin 5-HT1A receptor, a key regulator of mood and anxiety.

This compound: Identified as a 5-HT1A receptor agonist, this compound is presumed to exert anxiolytic-like effects by stimulating these receptors. The activation of presynaptic 5-HT1A autoreceptors can reduce the firing rate of serotonergic neurons, while agonism at postsynaptic receptors in brain regions like the hippocampus and cortex is thought to mediate the therapeutic effects. However, without specific studies, the precise nature of its interaction (e.g., full vs. partial agonist, receptor affinity) remains to be elucidated.

Buspirone: The anxiolytic effect of buspirone is primarily attributed to its role as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors.[1] This dual action initially leads to a decrease in the firing of serotonin-producing neurons. With chronic treatment, a desensitization of these autoreceptors occurs, resulting in increased serotonin release and enhanced serotonergic neurotransmission. Buspirone also exhibits weak antagonist activity at dopamine (B1211576) D2 receptors, though the contribution of this action to its anxiolytic effect is considered minimal.

Preclinical and Clinical Efficacy

This compound: There is a significant gap in the scientific literature regarding the in vivo anxiolytic efficacy of this compound. While some studies have investigated the anxiolytic-like effects of extracts from plants containing various alkaloids, including aporphines, specific data from recognized animal models of anxiety (e.g., elevated plus-maze, light-dark box test) for isolated this compound are not available.[2]

Buspirone: The efficacy of buspirone in treating GAD has been established in numerous clinical trials. It has been shown to be superior to placebo and comparable in efficacy to benzodiazepines like diazepam and lorazepam for the management of GAD symptoms.[3] However, a notable characteristic of buspirone is its delayed onset of action, with therapeutic effects typically taking 2 to 4 weeks to become apparent. This contrasts with the rapid anxiolytic effects of benzodiazepines.

Data Presentation

Due to the absence of direct comparative studies, a quantitative data table comparing the efficacy of this compound and buspirone cannot be constructed.

Experimental Protocols

Detailed experimental protocols for assessing the anxiolytic activity of this compound are not available in the reviewed literature. For buspirone, a vast body of research exists employing standardized preclinical and clinical methodologies. Preclinical evaluation of anxiolytics like buspirone commonly involves the following models:

  • Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the time spent and the number of entries into the open arms of the maze.[4]

  • Light-Dark Box Test: This model utilizes the conflict between the innate preference of rodents for dark, enclosed spaces and their exploratory drive in a novel environment. Anxiolytic compounds increase the time spent in the brightly lit compartment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of 5-HT1A receptor activation and a typical workflow for preclinical anxiolytic drug screening.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle 5HT_release 5-HT Release 5HT_vesicle->5HT_release 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->5HT_release Inhibits 5HT_release->5HT1A_auto Binds to (Negative Feedback) 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT_release->5HT1A_post Binds to G_protein G-protein activation 5HT1A_post->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) cAMP_decrease->Neuronal_hyperpolarization Buspirone_this compound Buspirone / This compound (Agonist/Partial Agonist) Buspirone_this compound->5HT1A_auto Buspirone_this compound->5HT1A_post G Start Start: Compound of Interest In_vitro In vitro Studies: Receptor Binding Assays (5-HT1A) Start->In_vitro In_vivo In vivo Behavioral Models (e.g., Elevated Plus-Maze, Light-Dark Box) In_vitro->In_vivo Promising candidates Data_Analysis Data Analysis: Comparison with Vehicle and Positive Control (e.g., Buspirone) In_vivo->Data_Analysis Efficacy_Determination Determination of Anxiolytic Efficacy and Potency Data_Analysis->Efficacy_Determination

References

Lauroscholtzine vs. Other 5-HT1A Receptor Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Lauroscholtzine in comparison to established and novel 5-HT1A receptor agonists, providing researchers with essential data for informed decision-making in drug discovery and neuroscience research.

Introduction

The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor, is a critical target in the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. Agonists of this receptor modulate serotonergic neurotransmission, offering a pathway to alleviate symptoms of these conditions. This compound, a natural aporphine (B1220529) alkaloid also known as N-Methyllaurotetanine, has been identified as a 5-HT1A receptor agonist. This guide provides a comprehensive comparison of this compound with other notable 5-HT1A receptor agonists, including the benchmark full agonist 8-OH-DPAT and the clinically relevant partial agonist buspirone. This objective comparison is supported by available experimental data on binding affinity and efficacy, alongside detailed experimental protocols to aid in the design and interpretation of future research.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and other key 5-HT1A receptor agonists. This data is crucial for understanding the potency and efficacy of these compounds.

CompoundReceptor TargetBinding Affinity (Ki, nM)Efficacy (EC50, nM)Maximal Effect (Emax, % of 8-OH-DPAT)
This compound Human 5-HT1A85 or 314[1]Data not availableData not available
8-OH-DPAT Human 5-HT1A~1[2]~10-100100% (Full Agonist)
Buspirone Human 5-HT1A~10-30~20-200Partial Agonist
Gepirone Human 5-HT1A~20-50Data not availablePartial Agonist
Tandospirone Human 5-HT1A~20-40Data not availablePartial Agonist

Note: Ki, EC50, and Emax values can vary between different studies and experimental conditions. The data presented here is a representative range from multiple sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the processes for evaluating these compounds, the following diagrams are provided.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Agonist 5-HT1A Agonist (e.g., this compound) Agonist->5HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) In_Vitro_Binding In Vitro Binding Assays (Radioligand Binding) Start->In_Vitro_Binding Data_Analysis_1 Determine Ki In_Vitro_Binding->Data_Analysis_1 In_Vitro_Functional In Vitro Functional Assays (cAMP, GTPγS) Data_Analysis_2 Determine EC50, Emax In_Vitro_Functional->Data_Analysis_2 Data_Analysis_1->In_Vitro_Functional In_Vivo_Models In Vivo Behavioral Models (e.g., Elevated Plus Maze) Data_Analysis_2->In_Vivo_Models Data_Analysis_3 Assess Anxiolytic Effects In_Vivo_Models->Data_Analysis_3 Conclusion Pharmacological Profile Data_Analysis_3->Conclusion

Caption: Experimental Workflow for 5-HT1A Agonist Evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus).

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist radioligand).

  • Non-specific Binding Control: Serotonin (10 µM) or another suitable 5-HT1A ligand.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Test Compound: this compound or other agonists at various concentrations.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand ([³H]8-OH-DPAT) to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional efficacy (EC50 and Emax) of a test compound at the Gi-coupled 5-HT1A receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compound: this compound or other agonists at various concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compound at various concentrations to the cells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist, often expressed as a percentage of the effect of a full agonist like 8-OH-DPAT).

In Vivo Behavioral Model: Elevated Plus Maze

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., diazepam) to the animals (typically rats or mice) at a specified time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Discussion and Conclusion

The available data indicates that this compound is a 5-HT1A receptor agonist with a binding affinity in the nanomolar range. The reported Ki values of 85 nM and 314 nM from what appears to be a single study suggest a moderate to good affinity for the receptor.[1] However, to fully characterize its pharmacological profile and compare it comprehensively with other agonists, further studies are required to determine its functional efficacy (EC50 and Emax) and in vivo effects.

For researchers in the field, this compound presents an interesting natural product scaffold for further investigation. Its aporphine alkaloid structure may offer a different chemical space compared to the more common phenylpiperazine and aminotetralin classes of 5-HT1A agonists. Future research should focus on:

  • Confirming the Binding Affinity: Replicating the radioligand binding assays to obtain a more precise and consistent Ki value.

  • Determining Functional Efficacy: Performing functional assays such as cAMP accumulation or GTPγS binding to establish whether this compound is a full or partial agonist and to quantify its potency and maximal effect.

  • Assessing In Vivo Activity: Evaluating the anxiolytic, antidepressant, and other behavioral effects of this compound in established animal models.

  • Selectivity Profiling: Screening this compound against a panel of other receptors to determine its selectivity profile.

By following the detailed experimental protocols provided in this guide, researchers can generate the necessary data to build a complete pharmacological profile of this compound and accurately position it within the landscape of 5-HT1A receptor agonists. This will ultimately contribute to a better understanding of its therapeutic potential and its utility as a research tool.

References

Validating the Analgesic Effects of Lauroscholtzine (N-Methyllaurotetanine) in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of Lauroscholtzine, a natural alkaloid also known as N-Methyllaurotetanine. This compound is identified as a 5-HT1A receptor agonist. Due to the limited availability of direct in vivo analgesic studies on this compound, this document leverages data from functionally similar, potent, and selective 5-HT1A receptor agonists to project its potential analgesic profile. This allows for a robust comparison with established analgesics, such as Morphine, a standard opioid receptor agonist.

The following sections detail the quantitative analgesic effects, comprehensive experimental protocols, and the underlying signaling pathways, offering a valuable resource for preclinical research and development of novel pain therapeutics.

Comparative Analgesic Efficacy

The analgesic potential of this compound, represented by data from other potent 5-HT1A receptor agonists, is compared against the standard opioid analgesic, Morphine. The data is presented from two standard in vivo models of nociception: the formalin test, which assesses both acute and inflammatory pain, and the hot plate test, which measures the response to thermal pain.

Table 1: Analgesic Effects in the Formalin Test in Rodents

CompoundDose (mg/kg, i.p.)Phase 1 (Acute Pain) Inhibition (%)Phase 2 (Inflammatory Pain) Inhibition (%)Reference Compound
5-HT1A Agonist (e.g., rac-1)10Significant ReductionSignificant Reduction, reversed by WAY-100635Morphine
Morphine10Near complete inhibitionNear complete inhibition-

Data for the 5-HT1A agonist is based on the reported effects of rac-1, a potent 5-HT1A receptor agonist, where a 10 mg/kg dose was effective in both phases of the formalin test[1]. The effects of 5-HT1A agonists are typically reversed by the selective antagonist WAY-100635, confirming receptor-specific action[1][2].

Table 2: Analgesic Effects in the Hot Plate Test in Rodents

CompoundDose (mg/kg, i.p.)Increase in Latency Time (s)Onset of ActionReference Compound
5-HT1A Agonist (e.g., (S)-1)10 - 20Significant increaseDose-dependentMorphine
Morphine10Significant increaseRapid-

Data for the 5-HT1A agonist is based on the reported effects of (S)-1, which showed significant activity in the hot plate test at doses of 10 and 20 mg/kg[1][2].

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Formalin-Induced Nociception Test

This model is used to assess a compound's efficacy against both acute and persistent inflammatory pain.

  • Animals: Male Swiss Webster mice (20-25 g) are used.

  • Procedure:

    • Animals are acclimatized to the testing environment.

    • This compound (or a representative 5-HT1A agonist), Morphine, or vehicle is administered intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), 20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.

    • The animal is immediately placed in an observation chamber.

    • The cumulative time spent licking the injected paw is recorded in two phases:

      • Phase 1 (0-5 minutes post-formalin): Represents acute nociceptive pain.

      • Phase 2 (15-30 minutes post-formalin): Represents inflammatory pain.

  • Data Analysis: The percentage of inhibition of licking time is calculated for each phase relative to the vehicle-treated group.

Hot Plate Test

This test evaluates the central analgesic activity of a compound in response to a thermal stimulus.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The basal reaction time of each animal is determined by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals with a basal latency of less than 15 seconds are selected for the study.

    • This compound (or a representative 5-HT1A agonist), Morphine, or vehicle is administered (e.g., i.p.).

    • The reaction time is measured again at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency time compared to the basal latency is calculated. The results are often expressed as the percentage of the maximum possible effect (% MPE).

Signaling Pathways and Experimental Workflow

Signaling Pathway of 5-HT1A Receptor-Mediated Analgesia

Activation of the 5-HT1A receptor, a G-protein-coupled receptor (GPCR), is known to initiate a signaling cascade that leads to analgesic effects. This is primarily achieved through the inhibition of neuronal firing and the reduction of neurotransmitter release in pain pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound (5-HT1A Agonist) HT1A_R 5-HT1A Receptor This compound->HT1A_R Binds to G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Opens Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Closes cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization->Neurotransmitter Pain_Signal Pain Signal Propagation Neurotransmitter->Pain_Signal Reduces Analgesia Analgesia Pain_Signal->Analgesia Leads to

Caption: Signaling pathway of this compound via 5-HT1A receptor activation.

Experimental Workflow for in vivo Analgesic Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel analgesic compound like this compound.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Efficacy Confirmation cluster_2 Phase 3: Mechanism of Action Animal_Acclimation Animal Acclimation Compound_Admin Compound Administration (this compound vs. Vehicle) Animal_Acclimation->Compound_Admin Acute_Pain_Model Acute Pain Model (e.g., Hot Plate Test) Compound_Admin->Acute_Pain_Model Data_Collection1 Data Collection (Latency Time) Acute_Pain_Model->Data_Collection1 Inflammatory_Pain_Model Inflammatory Pain Model (e.g., Formalin Test) Data_Collection1->Inflammatory_Pain_Model Data_Collection2 Data Collection (Licking Time) Inflammatory_Pain_Model->Data_Collection2 Dose_Response Dose-Response Study Data_Collection2->Dose_Response Antagonist_Study Antagonist Study (e.g., with WAY-100635) Dose_Response->Antagonist_Study Data_Analysis Comparative Data Analysis Antagonist_Study->Data_Analysis Final_Report Final Report and Publication Data_Analysis->Final_Report

Caption: Experimental workflow for in vivo analgesic validation.

References

Lauroscholtzine and Serotonin: A Comparative Analysis of Serotonin Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding characteristics of Lauroscholtzine and the endogenous neurotransmitter serotonin (B10506) to various serotonin (5-HT) receptors. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of these two compounds.

Executive Summary

This compound, a natural aporphine (B1220529) alkaloid also known as N-Methyllaurotetanine, demonstrates a notable affinity for the serotonin 5-HT1A receptor, acting as an agonist. This contrasts with serotonin, which exhibits high affinity across a broad spectrum of 5-HT receptor subtypes. This guide presents a quantitative comparison of their binding affinities, details the experimental protocols for determining these values, and illustrates the relevant signaling pathways.

Comparative Binding Affinity

The binding affinities of this compound and serotonin for various 5-HT receptor subtypes are summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Serotonin (Ki, nM)
5-HT1A 252.7
5-HT1B -5.0
5-HT1D -3.2
5-HT2A 13012
5-HT2C -5.0
5-HT7 681.3

Data for this compound is from a study on N-Methyllaurotetanine and its analogues. Data for serotonin is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound) and reference compound (serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well microplates.

  • Cell harvester and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compound in the assay buffer.

    • Dilute the cell membranes to a final concentration that provides an adequate signal-to-noise ratio.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd).

  • Assay Setup:

    • To each well of the microplate, add the assay buffer, the test or reference compound at various concentrations, the radioligand, and the cell membrane preparation.

    • Include control wells for total binding (no competing ligand) and non-specific binding (a high concentration of a non-labeled ligand).

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

G cluster_0 This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Binds to Serotonin Serotonin Serotonin->5-HT1A Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) 5-HT1A Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Serial Dilutions of this compound/Serotonin Serial Dilutions of this compound/Serotonin Incubation Incubation Serial Dilutions of this compound/Serotonin->Incubation Radioligand Solution Radioligand Solution Radioligand Solution->Incubation Receptor Membranes Receptor Membranes Receptor Membranes->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Plotting Data Plotting Scintillation Counting->Data Plotting IC50 Determination IC50 Determination Data Plotting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Radioligand Binding Assay Workflow.

Conclusion

The comparative analysis reveals that while both this compound and serotonin bind to the 5-HT1A receptor, serotonin demonstrates a significantly higher affinity. Furthermore, serotonin's broad affinity for various 5-HT receptor subtypes contrasts with this compound's more selective profile, with its highest affinity for the 5-HT1A receptor among those tested. This selectivity profile of this compound may offer therapeutic advantages by minimizing off-target effects. The provided experimental protocols and workflow diagrams serve as a guide for researchers aiming to conduct similar comparative binding studies.

A Comparative Analysis of Lauroscholtzine and Other Natural Alkaloids: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural alkaloids is paramount for identifying promising therapeutic leads. While direct head-to-head studies are the gold standard for comparison, the current body of scientific literature on Lauroscholtzine, a 5-HT1A receptor agonist also known as N-Methyllaurotetanine, lacks such comprehensive comparative data against other natural alkaloids.[1]

This guide, therefore, aims to provide a comparative framework based on the available individual research on this compound and other well-characterized natural alkaloids. Due to the absence of direct comparative experimental data, this analysis will focus on presenting the known biological activities and mechanisms of action, highlighting potential areas for future head-to-head investigations.

Overview of this compound

Comparative Alkaloids: A Snapshot of Biological Activities

To provide a basis for comparison, this section summarizes the biological activities of three well-studied natural alkaloids: Berberine, Quinine, and Morphine. The data presented here is collated from various independent studies and is not the result of direct head-to-head comparisons with this compound.

AlkaloidPrimary Mechanism of ActionKey Biological Activities
This compound 5-HT1A Receptor Agonist[1]Neurological and psychiatric modulation (potential)
Berberine Multiple targets including AMPK activation, DNA intercalationAntimicrobial, Anti-inflammatory, Anticancer, Antidiabetic
Quinine Inhibition of heme detoxification in Plasmodium falciparumAntimalarial, Antipyretic
Morphine μ-opioid Receptor AgonistAnalgesic, Sedative

Experimental Protocols: A Methodological Framework

While specific experimental protocols for this compound are not extensively documented, this section outlines standard methodologies used to assess the biological activities of natural alkaloids, providing a blueprint for future comparative studies involving this compound.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of alkaloid incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for a typical MTT cytotoxicity assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway:

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Produces Alkaloid Test Alkaloid Alkaloid->NFkB Inhibits Alkaloid->iNOS Inhibits

Simplified signaling pathway of LPS-induced NO production and potential inhibition by an alkaloid.
Antimicrobial Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

Broth_Microdilution_Workflow start Prepare serial dilutions of alkaloid in 96-well plate inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic

Workflow for the broth microdilution method to determine MIC.

Future Directions

The lack of direct comparative data for this compound underscores a significant gap in the natural products literature. Future research should prioritize head-to-head studies of this compound against other alkaloids with known 5-HT receptor activity, as well as against a broader panel of alkaloids to elucidate its full pharmacological profile. Such studies, employing standardized and validated experimental protocols as outlined above, will be crucial in determining the therapeutic potential of this compound and its place in the landscape of natural product-based drug discovery.

References

Independent Verification of Lauroscholtzine's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Lauroscholtzine against the well-characterized phytochemical, Phloretin. Due to the limited publicly available experimental data on this compound's direct anti-inflammatory activity, this document will use Phloretin as a benchmark to illustrate the requisite experimental data for verification.

Introduction to this compound

This compound, also known as N-Methyllaurotetanine, is a natural alkaloid identified as a 5-HT1A receptor agonist.[1][2] While some sources suggest potential anti-inflammatory, analgesic, and sedative effects, there is a notable absence of specific, quantitative data in peer-reviewed literature to substantiate its anti-inflammatory claims.[2] It is listed under the "Immunology/Inflammation" signaling pathway category by some suppliers, indicating its potential for further investigation in this area.[1]

Comparative Analysis with Phloretin

In contrast to this compound, Phloretin, a dihydrochalcone (B1670589) found in apples and other plants, has been extensively studied for its anti-inflammatory properties.[3] It has been shown to modulate key inflammatory pathways and reduce the production of various inflammatory mediators.

Data Presentation: this compound vs. Phloretin

The following table summarizes the available information for both compounds. Note the absence of quantitative data for this compound.

ParameterThis compound (N-Methyllaurotetanine)Phloretin
Compound Type Natural AlkaloidDihydrochalcone
Reported Bioactivity 5-HT1A receptor agonist, potential anti-inflammatory, analgesic, sedative effects.Anti-inflammatory, antioxidant, anticancer.
Mechanism of Action Not well-defined for anti-inflammatory effects.Inhibition of NF-κB and MAPK signaling pathways.
Inhibition of Pro-inflammatory Mediators (in LPS-stimulated RAW 264.7 macrophages)
Nitric Oxide (NO)Data not availableSignificant inhibition.
Prostaglandin E2 (PGE2)Data not availableSignificant inhibition.
Inhibition of Pro-inflammatory Cytokines (in LPS-stimulated RAW 264.7 macrophages)
Interleukin-6 (IL-6)Data not availableSignificant inhibition.
Tumor Necrosis Factor-alpha (TNF-α)Data not availableSignificant inhibition.
Inhibition of Pro-inflammatory Enzymes (in LPS-stimulated RAW 264.7 macrophages)
Inducible Nitric Oxide Synthase (iNOS)Data not availableSignificant inhibition.
Cyclooxygenase-2 (COX-2)Data not availableSignificant inhibition.

Experimental Protocols

To independently verify the anti-inflammatory properties of a compound like this compound, a series of standardized in vitro experiments are required. The following protocols are based on established methods used for characterizing compounds like Phloretin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in the RAW 264.7 cells.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period before stimulation with LPS.

Cytotoxicity Assay (MTT Assay)
  • Purpose: To determine the non-toxic concentration range of the test compound.

  • Methodology: RAW 264.7 cells are seeded in a 96-well plate and treated with different concentrations of the test compound. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial reductase will convert MTT into formazan, which has a purple color. The absorbance is measured using a microplate reader to determine cell viability.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To quantify the production of nitric oxide, a key inflammatory mediator.

  • Methodology: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Purpose: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant. This involves using antibodies specific to the cytokine of interest in a plate-based assay, with detection typically based on a colorimetric reaction.

Western Blot Analysis for iNOS and COX-2 Expression
  • Purpose: To determine the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.

  • Methodology: Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against iNOS and COX-2, followed by a secondary antibody conjugated to an enzyme for detection.

NF-κB Activation Assay
  • Purpose: To investigate the effect of the test compound on the NF-κB signaling pathway.

  • Methodology: This can be assessed by various methods, including Western blotting to measure the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. Reporter gene assays can also be used to measure NF-κB transcriptional activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB iNOS iNOS NFkB->iNOS Gene Expression COX2 COX-2 NFkB->COX2 Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Phloretin Phloretin (Example Inhibitor) Phloretin->IKK Inhibits Phloretin->MAPK Inhibits

Caption: Simplified NF-κB and MAPK signaling pathway in macrophages.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture RAW 264.7 Macrophages Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with Test Compound (e.g., this compound) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT MTT Assay (Cytotoxicity) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (Cytokine Levels) Stimulate->ELISA WB Western Blot (iNOS, COX-2, NF-κB) Stimulate->WB

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

While this compound is a compound of interest for its potential anti-inflammatory effects, a thorough independent verification is necessary. This guide outlines the critical experimental data and protocols required for such an evaluation, using the well-documented phytochemical Phloretin as a comparative example. The provided frameworks for data presentation and experimental design can be applied to systematically investigate and validate the anti-inflammatory properties of this compound and other novel compounds. Researchers are encouraged to generate and publish such data to contribute to the scientific understanding and potential therapeutic application of these molecules.

References

Assessing the Selectivity of Lauroscholtzine for the 5-HT1A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lauroscholtzine's selectivity for the 5-hydroxytryptamine-1A (5-HT1A) receptor against other well-established 5-HT1A receptor ligands. Due to the limited publicly available quantitative data on the binding affinity of this compound, this guide synthesizes known information and provides a framework for its potential pharmacological profile in comparison to benchmark compounds. Experimental protocols for key assays are detailed to support further research and validation.

Introduction to this compound

This compound, also known as N-Methyllaurotetanine, is a natural aporphine (B1220529) alkaloid identified as a 5-HT1A receptor agonist. Its potential as a selective ligand for this receptor warrants a thorough investigation, particularly in the context of developing novel therapeutic agents for neuropsychiatric disorders where the 5-HT1A receptor is a key target. This guide compares this compound with known 5-HT1A receptor agonists (8-OH-DPAT, Buspirone, Tandospirone) and a selective antagonist (WAY-100635) to assess its potential selectivity profile.

Comparative Analysis of Receptor Binding Affinity

A critical aspect of a drug's pharmacological profile is its binding affinity (Ki) for its intended target relative to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and comparator compounds across various serotonin (B10506) (5-HT) receptor subtypes. It is important to note that direct, quantitative binding data for this compound is not extensively available in the public domain. The data presented here is based on available information and may be subject to revision as more research becomes available.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Reference Compounds at 5-HT Receptor Subtypes

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT65-HT7
This compound Good affinity (qualitative)Data not availableData not availableData not availableData not availableData not availableModerate affinity (qualitative)
8-OH-DPAT 1.78[1]>1000>1000>1000>1000Data not available35-52[2]
Buspirone High affinity[3][4][5]InactiveData not availableWeak affinityWeak affinityWeak affinityWeak affinity
Tandospirone 27InactiveData not available130041000Data not availableData not available
WAY-100635 0.39>1000>1000>1000>1000>1000>1000

Note: "Data not available" indicates that specific Ki values were not found in the searched literature. Qualitative descriptions are based on available research.

Functional Activity at the 5-HT1A Receptor

Beyond binding affinity, the functional activity of a compound at the receptor (i.e., whether it is an agonist, antagonist, or partial agonist) is crucial. This compound is reported to be a 5-HT1A receptor agonist. The table below would be used to compare its functional potency (EC50) and efficacy (Emax) with other compounds.

Table 2: Comparative Functional Activity at the 5-HT1A Receptor

CompoundFunctional ActivityEC50 (nM)Emax (%)
This compound AgonistData not availableData not available
8-OH-DPAT Full AgonistData not available100
Buspirone Partial AgonistData not availableData not available
Tandospirone Partial AgonistData not available~60 (relative to 8-OH-DPAT)
WAY-100635 Silent AntagonistNot applicableNot applicable

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in assessing 5-HT1A receptor selectivity, the following diagrams are provided.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates This compound This compound (Agonist) This compound->5HT1A_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response

Figure 1: 5-HT1A Receptor Signaling Pathway

The diagram above illustrates the canonical signaling pathway of the 5-HT1A receptor, a Gi/o-coupled receptor. Agonist binding, such as by this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream cellular responses.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (GTPγS Binding) Membrane_Prep Membrane Preparation (with 5-HT receptors) Incubation Incubation with Radioligand (e.g., [3H]8-OH-DPAT) & Competing Ligand (this compound) Membrane_Prep->Incubation Filtration Separation of Bound & Free Radioligand Incubation->Filtration Quantification_Binding Quantification of Radioactivity (IC50 determination) Filtration->Quantification_Binding Ki_Calculation Cheng-Prusoff Equation (Ki calculation) Quantification_Binding->Ki_Calculation Selectivity_Profile Selectivity Profile Ki_Calculation->Selectivity_Profile Membrane_Prep_Func Membrane Preparation Incubation_Func Incubation with [35S]GTPγS & Agonist (this compound) Membrane_Prep_Func->Incubation_Func Filtration_Func Separation of Bound & Free [35S]GTPγS Incubation_Func->Filtration_Func Quantification_Func Quantification of Radioactivity (EC50 & Emax determination) Filtration_Func->Quantification_Func Functional_Profile Functional Profile Quantification_Func->Functional_Profile

Figure 2: Experimental Workflow for Assessing Receptor Selectivity

The workflow diagram outlines the key steps in determining the binding affinity and functional activity of a compound like this compound at 5-HT receptors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key assays used to characterize 5-HT1A receptor ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • This compound and comparator compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound or comparator).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound and comparator compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of GDP, and varying concentrations of the test compound (this compound or comparator agonist).

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound has been identified as a 5-HT1A receptor agonist, positioning it as a compound of interest for further investigation in the field of neuropsychopharmacology. However, a comprehensive assessment of its selectivity is currently hampered by the lack of detailed, publicly available quantitative binding data across a panel of serotonin receptor subtypes. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the complete pharmacological profile of this compound. Further studies employing the described methodologies are crucial to definitively establish its selectivity for the 5-HT1A receptor and to evaluate its therapeutic potential.

References

Comparative Analysis of the Sedative Effects of Phytochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The exploration of plant-derived compounds for novel therapeutic agents remains a significant endeavor in pharmaceutical research. This guide provides a comparative overview of the sedative properties of various phytochemicals, with a focus on replicating and understanding their mechanisms of action. While the initial query concerned "Lauroscholtzine," no published data exists under this name, suggesting a potential misspelling or reference to a lesser-known derivative. This document will therefore focus on well-documented sedative compounds from botanicals, including constituents of Laurus nobilis (Bay Leaf), which may be related to the user's interest due to the "Lauro-" prefix, and compare them with other established sedative phytochemicals.

Data Summary of Sedative Effects:

The following table summarizes quantitative data from preclinical studies on the sedative effects of various phytochemicals. These studies typically employ animal models to assess parameters such as sleep latency and duration.

Compound/ExtractPlant SourceAnimal ModelDosageKey FindingsReference
Eugenol, Methyl Eugenol, 1,8-Cineole Laurus nobilisMiceNot specifiedProduce sedation and motor impairment.[1][1]
Linalool Laurus nobilis, LavenderMiceNot specifiedPossesses dose-dependent sedative effects on the CNS.[2][2]
Eschscholzia californica aqueous extract California PoppyMice>100 mg/kgReduced locomotion and induced sleep.[3]
Ficus exasperata methanol (B129727) leaf extract Ficus exasperataMice200 mg/kgProlonged ketamine-induced sleeping duration.
Ficus abutilifolia methanolic stem bark extract Ficus abutilifoliaMice100 mg/kgProlonged ketamine-induced sleeping duration.
Valerenic acid Valeriana officinalisNot specifiedNot specifiedModulates GABA-A receptors, enhancing sedative effects.
Apigenin ChamomileNot specifiedNot specifiedBinds to benzodiazepine (B76468) receptors on GABA-A channels, producing mild sedative effects.

Experimental Protocols:

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing sedative effects in preclinical models.

Pentobarbital-Induced Sleep Test:

This is a common method to screen for sedative-hypnotic activity.

  • Animal Model: Male Swiss albino mice (20-25g) are typically used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly assigned to control and test groups (n=6-10 per group).

  • Administration:

    • The test compound (e.g., plant extract or isolated phytochemical) is administered intraperitoneally (i.p.) or orally (p.o.).

    • The control group receives the vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80).

  • Induction of Sleep: 30-60 minutes after the administration of the test compound or vehicle, a sub-hypnotic or hypnotic dose of sodium pentobarbital (B6593769) (e.g., 30-50 mg/kg, i.p.) is administered to all animals.

  • Parameters Measured:

    • Sleep Latency: The time from pentobarbital administration to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back).

    • Sleep Duration: The time from the loss to the recovery of the righting reflex.

  • Statistical Analysis: Data are typically analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the test groups with the control group.

Open-Field Test:

This test is used to assess general locomotor activity and exploratory behavior, which are often reduced by sedative compounds.

  • Apparatus: An open-field arena, which is a square or circular area with walls, often marked with a grid on the floor.

  • Animal Model and Administration: Similar to the pentobarbital-induced sleep test.

  • Procedure:

    • 30-60 minutes after administration of the test compound or vehicle, each mouse is individually placed in the center of the open-field arena.

    • The animal's behavior is recorded for a set period (e.g., 5-10 minutes).

  • Parameters Measured:

    • Number of line crossings: The number of times the animal crosses the grid lines.

    • Rearing frequency: The number of times the animal stands on its hind legs.

    • Time spent in the center vs. periphery: Anxious animals tend to stay near the walls (thigmotaxis), while less anxious or sedated animals might show altered patterns.

  • Statistical Analysis: Similar to the pentobarbital-induced sleep test.

Signaling Pathways and Experimental Workflows:

GABAergic System Modulation:

Many sedative compounds exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The diagram below illustrates this general mechanism.

GABAergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to GABA_synthesis->GABA Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Cl- channel Sedative_Compound Sedative Phytochemical (e.g., Apigenin, Valerenic Acid) Sedative_Compound->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Sedative_Screening_Workflow Start Plant Material Collection and Extraction Phytochemical_Screening Phytochemical Screening (e.g., for alkaloids, flavonoids) Start->Phytochemical_Screening In_vivo_Screening In Vivo Behavioral Screening (e.g., Open-Field Test) Phytochemical_Screening->In_vivo_Screening Sedative_Hypnotic_Assay Sedative-Hypnotic Assay (e.g., Pentobarbital-Induced Sleep Test) In_vivo_Screening->Sedative_Hypnotic_Assay If active Toxicity_Studies Acute Toxicity Studies In_vivo_Screening->Toxicity_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Binding Assays) Sedative_Hypnotic_Assay->Mechanism_of_Action If potent Sedative_Hypnotic_Assay->Toxicity_Studies Lead_Compound_Identification Lead Compound Identification and Optimization Mechanism_of_Action->Lead_Compound_Identification

References

A Comparative Benchmarking Guide for Novel Anxiolytic Compounds: Evaluating Lauroscholtzine Against Established Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel anxiolytic agents with improved efficacy and favorable side-effect profiles is a cornerstone of modern neuroscience research. Natural products, in particular, represent a vast and largely untapped reservoir of chemical diversity for drug discovery. One such compound of interest could be Lauroscholtzine, an alkaloid identified from the plant Urtica urens. This guide provides a comprehensive framework for benchmarking the anxiolytic potency of a novel compound like this compound against well-established anxiolytic drugs. By adhering to standardized experimental protocols and clear data presentation, researchers can effectively evaluate the therapeutic potential of new chemical entities.

This document outlines the necessary preclinical assays, comparator drug profiles, and data visualization tools to build a robust comparative analysis.

Comparator Anxiolytics: Mechanisms and Properties

A thorough benchmark analysis requires comparison against drugs with known mechanisms of action. The two most common classes of anxiolytics are Benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).

1. Benzodiazepines (e.g., Diazepam)

  • Mechanism of Action: Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.

  • Strengths: Rapid onset of anxiolytic action.

  • Weaknesses: Risk of tolerance, dependence, and withdrawal symptoms; sedative side effects.

2. Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine)

  • Mechanism of Action: SSRIs selectively inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. The anxiolytic effect is thought to be mediated by long-term neuroadaptive changes in the serotonergic system.

  • Strengths: Effective in treating chronic anxiety disorders; lower potential for dependence than benzodiazepines.

  • Weaknesses: Delayed onset of action (weeks); can cause side effects such as nausea, insomnia, and sexual dysfunction.

Data Presentation: Comparative Potency of Anxiolytics

Quantitative data from preclinical studies should be summarized in a clear and concise tabular format to allow for direct comparison of potency and efficacy.

Table 1: Comparative Anxiolytic Potency in the Elevated Plus Maze (EPM) Test

CompoundDose Range (mg/kg)Peak Effect on Time in Open Arms (%)ED50 (mg/kg)
This compound (Hypothetical Data)(e.g., 1-20)(e.g., +150%)
Diazepam 0.5 - 2.0+200%1.2
Fluoxetine 5 - 20+120% (chronic dosing)10
Vehicle Control N/ABaselineN/A

Table 2: Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Ki, nM)
This compound (Hypothetical Data)(e.g., GABA-A)
Diazepam GABA-A (Benzodiazepine site)5.4
Fluoxetine Serotonin Transporter (SERT)0.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two standard preclinical models of anxiety.

1. Elevated Plus Maze (EPM) Test

  • Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound (e.g., this compound), a comparator drug (e.g., Diazepam), or a vehicle control to the animal (typically a mouse or rat) at a predetermined time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

2. Open Field Test (OFT)

  • Objective: To assess exploratory behavior and general locomotor activity. Anxiolytic compounds can increase the time spent in the center of the open field, which is typically avoided by rodents.

  • Apparatus: A square arena with high walls.

  • Procedure:

    • Administer the test compound, comparator drug, or vehicle control.

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 10 minutes).

    • Record the distance traveled, velocity, and time spent in the center versus the periphery of the arena using an automated tracking system.

  • Primary Endpoints:

    • Time spent in the center of the arena.

    • Total distance traveled.

  • Interpretation: An increase in the time spent in the center of the arena suggests an anxiolytic effect. The total distance traveled can be used to rule out confounding effects of sedation or hyperactivity.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for illustrating complex biological processes and experimental designs.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor GABA Release Chloride_ion Cl- Ion GABA_A_Receptor->Chloride_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation This compound This compound (Hypothetical Target) This compound->GABA_A_Receptor Potential Modulation

Caption: GABAergic signaling pathway and points of pharmacological intervention.

Anxiolytic_Screening_Workflow cluster_setup Phase 1: Initial Screening cluster_behavioral Phase 2: Behavioral Assays cluster_mechanistic Phase 3: Mechanism of Action Compound Novel Compound (this compound) Dose_Selection Dose-Response Study Compound->Dose_Selection EPM Elevated Plus Maze (EPM) Dose_Selection->EPM OFT Open Field Test (OFT) Dose_Selection->OFT Data_Analysis Behavioral Data Analysis EPM->Data_Analysis Data_analysis Data_analysis Receptor_Binding Receptor Binding Assays (e.g., GABA-A, 5-HT) Data_Analysis->Receptor_Binding If Anxiolytic Effect Observed Neurochemistry Neurochemical Analysis Data_Analysis->Neurochemistry

Caption: Preclinical workflow for screening novel anxiolytic compounds.

This guide provides a foundational framework for the systematic evaluation of novel anxiolytic candidates like this compound. By employing standardized preclinical models, comparing against established drugs, and presenting data in a clear, quantitative manner, researchers can build a strong evidence base for the potential therapeutic utility of a new compound. The inclusion of detailed experimental protocols and visual diagrams of signaling pathways and workflows further enhances the clarity and reproducibility of the research. This structured approach is essential for advancing promising compounds through the drug development pipeline.

Safety Operating Guide

Navigating the Safe Disposal of Lauroscholtzine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Lauroscholtzine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures.

Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or fume hood

This compound Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural outline.

Step 1: Segregation and Waste Collection

Properly segregate this compound waste from other chemical waste streams. Use a designated, clearly labeled, and sealed container.

Step 2: Waste Characterization

Accurately characterize the waste. This includes identifying all constituents and their approximate concentrations.

Step 3: Neutralization (If Applicable)

Consult the SDS to determine if neutralization is a required or recommended step prior to disposal.

Step 4: Containerization

Ensure the waste container is compatible with this compound to prevent degradation or reaction. The container must be securely sealed and labeled with the contents, date, and responsible personnel.

Step 5: Storage

Store the container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.

Step 6: Professional Disposal

Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Provide them with the complete waste characterization.

Experimental Workflow for this compound Disposal

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe segregate Segregate Waste ppe->segregate characterize Characterize Waste segregate->characterize neutralize Neutralize (If Required) characterize->neutralize containerize Containerize and Label neutralize->containerize store Store in Designated Area containerize->store disposal Arrange for Professional Disposal store->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety and Disposal Steps

A Information Gathering Consult SDS Review internal safety protocols B Preparation Wear appropriate PPE Prepare designated waste container A->B leads to C Execution Segregate waste Characterize and document Neutralize (if necessary) B->C enables D Finalization Securely seal and label container Store in designated area Contact licensed disposal service C->D results in

Caption: Interrelation of key stages in chemical disposal.

Essential Safety and Handling Protocols for Fictional Compound Lauroscholtzine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lauroscholtzine is a fictional substance. The following information is provided as a template to demonstrate the structure of a comprehensive safety and handling guide. This document should not be used for any real chemical. Always refer to a substance-specific Safety Data Sheet (SDS) from a reputable supplier for accurate and reliable information.

This guide provides essential safety, handling, and disposal information for the fictional compound this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions and to foster a culture of safety and precision in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous compound requiring stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact[1]. Therefore, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material[1][2].

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-layered, powder-free nitrile gloves tested against hazardous chemicals (e.g., ASTM D6978 compliant).Prevents skin contact and allergic reactions. Double gloving provides additional protection against potential breaches.
Eye/Face Protection Chemical splash goggles (indirectly vented) or a full-face shield.Protects against splashes and aerosols, which can cause serious eye damage[2].
Lab Coat/Gown Polyethylene-coated, long-sleeved gown with back closure and elastic cuffs.Provides a fluid-resistant barrier to protect the body from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the compound outside of a certified containment device to prevent inhalation of airborne particles.
Foot Protection Disposable, skid-resistant shoe covers over closed-toe shoes.Prevents contamination of personal footwear and reduces the risk of spreading the hazardous material.
Head/Hair Covering Bouffant cap covering all hair.Prevents contamination of hair and the experimental environment.

Operational Plan: Handling and Storage

All work with this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) or a fume hood to minimize inhalation exposure. The work area should be clearly demarcated and restricted to authorized personnel.

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be locked and accessible only to authorized individuals.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material and place in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.

Procedure:

  • Segregate all this compound-contaminated waste into designated, leak-proof, and clearly labeled hazardous waste containers.

  • Do not mix with other chemical waste streams unless explicitly instructed by your institution's waste management guidelines.

  • Dispose of the containers through an approved hazardous waste disposal service, following all local, state, and federal regulations.

Experimental Workflow and Visualizations

The following diagram illustrates a generalized workflow for handling a potent chemical compound like this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (BSC/Fume Hood) prep_ppe->prep_area prep_materials Gather and Verify Materials prep_area->prep_materials handle_compound Weigh and Prepare this compound Solution prep_materials->handle_compound Proceed to Handling run_experiment Execute Experimental Protocol handle_compound->run_experiment decontaminate_area Decontaminate Work Surface run_experiment->decontaminate_area Experiment Complete dispose_waste Segregate and Dispose of Hazardous Waste decontaminate_area->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe finish finish doff_ppe->finish End

A generalized workflow for handling hazardous chemical compounds.

This diagram outlines the critical steps from preparation to cleanup, emphasizing the procedural flow necessary for maintaining a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lauroscholtzine
Reactant of Route 2
Lauroscholtzine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。